molecular formula C7H5ClN4O2 B13255026 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13255026
M. Wt: 212.59 g/mol
InChI Key: BUPIBUXWZVJRCF-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a versatile chemical scaffold within the esteemed pyrazolopyridine family, a class of nitrogen-containing fused heterocycles recognized for its wide spectrum of pharmacological properties . This compound serves as a pivotal synthetic intermediate in medicinal chemistry and drug discovery, primarily due to the strategic reactivity of its chloro and nitro functional groups, which allow for sequential functionalization to create diverse libraries of derivatives for biological screening . The 1H-pyrazolo[3,4-b]pyridine core is of significant interest to researchers as it is a privileged structure in the design of tyrosine kinase inhibitors and other targeted therapeutic agents . Its close structural analogy to purine bases makes it a valuable isostere in the development of novel antimetabolites and enzyme inhibitors . Scientific literature extensively documents that pyrazolo[3,4-b]pyridine derivatives exhibit substantial pharmacological activities, including anticancer, antiviral, antifungal, antioxidant, and antimicrobial effects . Furthermore, this chemotype has been investigated as a high-energy density compound and for use in material science applications such as chemosensors . As a building block, this compound provides researchers with a robust platform to explore structure-activity relationships (SAR) and to develop innovative pyrazolo[3,4-b]pyridine-based therapies for a range of diseases .

Properties

IUPAC Name

4-chloro-1-methyl-5-nitropyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c1-11-7-4(2-10-11)6(8)5(3-9-7)12(13)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPIBUXWZVJRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for the preparation of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is dissected into a logical sequence of reactions, commencing with the construction of a suitably functionalized pyrazole precursor, followed by the annelation of the pyridine ring via the Gould-Jacobs reaction, and culminating in targeted functional group manipulations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for each transformation. The methodologies presented are supported by established literature and are designed to be both reproducible and scalable.

Introduction and Strategic Overview

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, recognized for its diverse pharmacological activities, which include, but are not limited to, kinase inhibition, antimicrobial, and anticancer properties.[1] The specific substitution pattern of the target molecule, 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS No. 1592769-04-4), suggests its potential as a versatile intermediate for further chemical elaboration in drug discovery programs.[2][3]

The synthetic strategy detailed herein is centered around the robust and well-documented Gould-Jacobs reaction, which facilitates the construction of the 4-hydroxypyrazolo[3,4-b]pyridine core.[4][5][6][7] This approach offers a convergent and efficient means to assemble the bicyclic system from readily available starting materials. The subsequent chlorination and potential nitration steps are standard transformations in heterocyclic chemistry, allowing for the precise installation of the desired functional groups.

The proposed synthetic pathway can be conceptually divided into three key stages:

  • Stage 1: Synthesis of the Key Pyrazole Intermediate. Preparation of a 1-methyl-3-aminopyrazole derivative.

  • Stage 2: Construction of the Pyrazolo[3,4-b]pyridine Core. Annulation of the pyridine ring using the Gould-Jacobs reaction to form a 4-oxo intermediate.

  • Stage 3: Functional Group Manipulation. Nitration of the pyrazolo[3,4-b]pyridine ring system followed by chlorination of the 4-position. The order of these final two steps is a critical consideration for the overall success of the synthesis.

This guide will provide a detailed experimental protocol for a plausible synthetic sequence, along with a discussion of the mechanistic underpinnings of each reaction.

Proposed Synthetic Pathway

The following diagram illustrates the proposed multi-step synthesis of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Synthesis_Pathway A 1-Methyl-1H-pyrazol-3-amine C 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one A->C Gould-Jacobs Reaction (Thermal Cyclization) B Diethyl (ethoxymethylene)malonate D 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-4(5H)-one C->D Nitration (HNO3/H2SO4) E 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine D->E Chlorination (POCl3) Gould_Jacobs_Mechanism cluster_0 Condensation cluster_1 Cyclization A 1-Methyl-1H-pyrazol-3-amine + Diethyl (ethoxymethylene)malonate B Intermediate Adduct A->B Nucleophilic Attack C Diethyl 2-(((1-methyl-1H-pyrazol-3-yl)amino)methylene)malonate B->C - EtOH D Diethyl 2-(((1-methyl-1H-pyrazol-3-yl)amino)methylene)malonate E Cyclized Intermediate D->E Thermal 6π Electrocyclization F 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one E->F - EtOH + Tautomerization

Sources

The Privileged Scaffold: A Technical Guide to 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug design, selecting the right building block is often the difference between a stalled project and a clinical candidate. The compound 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1592769-04-4) represents a masterclass in rational scaffold design.

This whitepaper deconstructs the physicochemical properties, structural mechanics, and validated synthetic workflows of this highly functionalized heterocycle. By understanding the causality behind its reactivity and its pharmacological applications, researchers can leverage this molecule to engineer next-generation kinase inhibitors.

Physicochemical Profiling & Data Presentation

Before deploying any building block into a synthetic pipeline, a rigorous baseline of its physicochemical properties must be established. The pyrazolo[3,4-b]pyridine core is widely recognized as a bioisostere of purines and indazoles, offering a unique hydrogen-bonding profile and improved metabolic stability[1].

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Implication
Chemical Name 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridineHighly functionalized tricyclic precursor.
CAS Number 1592769-04-4Unique identifier for procurement and registry.
Molecular Formula C₇H₅ClN₄O₂Low molecular weight allows for extensive elaboration.
Molecular Weight 212.59 g/mol High ligand efficiency (LE) potential in fragment-based design.
SMILES [O-]c1cnc2c(c1Cl)cnn2CDefines the exact connectivity and regiochemistry.
H-Bond Donors 0Enhances passive membrane permeability.
H-Bond Acceptors 5Provides multiple vectors for kinase hinge interactions.
Physical State Solid (Crystalline)Favorable handling and storage stability profiles.

Structural Mechanics & Reactivity Mapping

The true value of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine lies in the deliberate placement of its functional groups. Every substituent serves a specific mechanistic purpose:

  • The 1-Methyl Group (Conformational Locking): Unsubstituted pyrazoles undergo rapid tautomerization, which can lead to unpredictable binding modes and off-target toxicity. The N1-methylation locks the heterocycle into a single tautomeric state. This rigidification is critical for maintaining a consistent hydrogen-bond donor/acceptor interface when targeting the ATP-binding pocket of kinases[2]. Furthermore, the methyl group increases the overall lipophilicity (LogP), aiding in cellular penetration.

  • The 4-Chloro Group (Electrophilic Activation): The C4 position is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr). The causality here is electronic: the transition state of the nucleophilic attack is highly stabilized by the synergistic electron-withdrawing effects of the ortho-nitro group and the para-pyridine nitrogen. This allows for the rapid, room-temperature functionalization of the C4 position with various amines or alkoxides[3].

  • The 5-Nitro Group (The Masked Amine): The nitro group serves a dual purpose. Initially, it acts as a strong electron-withdrawing group (EWG) to facilitate the aforementioned SNAr at C4. Once the C4 position is functionalized, the nitro group can be chemoselectively reduced to an amine, providing a new nucleophilic vector for amidation, urea formation, or cyclization into tricyclic systems.

Pharmacological Application: Kinase Hinge Binding

Pyrazolo[3,4-b]pyridines are ubiquitous in the patent literature as potent, ATP-competitive kinase inhibitors[4]. By elaborating on the 4-chloro and 5-nitro positions, researchers have successfully developed inhibitors for a wide array of oncogenic and inflammatory targets:

  • FGFR (Fibroblast Growth Factor Receptor): Derivatives have shown picomolar potency against FGFR1-3, suppressing downstream signaling in cancer models[2].

  • Mps1 (Monopolar Spindle Kinase 1): Functionalized pyrazolo[3,4-b]pyridines disrupt the mitotic checkpoint, leading to apoptosis in aggressive tumors like triple-negative breast cancer[5].

  • TBK1 (TANK-Binding Kinase 1): Optimization of this scaffold has yielded inhibitors that modulate innate immunity and neuroinflammation[6].

G Ligand Extracellular Signal (e.g., FGF, Cytokines) Receptor Kinase Target (FGFR / Mps1 / TBK1) Ligand->Receptor Activation ATP ATP Binding Pocket (Hinge Region) Receptor->ATP Conformational Shift Downstream Downstream Signaling (PI3K / AKT / NF-κB) ATP->Downstream Phosphorylation Cascade Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->ATP Competitive Hinge Binding (Blocks ATP) Response Pathological Response (Tumorigenesis / Inflammation) Downstream->Response Gene Transcription

Diagram 1: Mechanism of action for pyrazolo[3,4-b]pyridine-derived kinase inhibitors.

Validated Synthetic Workflows (Self-Validating Systems)

To transform 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine into a bioactive molecule, a sequential SNAr/Reduction/Amidation workflow is typically employed. The following protocols are designed with built-in quality control (QC) checkpoints to ensure a self-validating experimental system.

Protocol 1: Regioselective SNAr Functionalization at C4

Objective: Displace the 4-chloro group with a primary or secondary amine to build the solvent-exposed region of the kinase inhibitor.

  • Reaction Setup: In an oven-dried flask, dissolve 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HCl byproduct without competing for the electrophilic C4 carbon.

  • Nucleophile Addition: Add the desired amine (1.1 eq) dropwise. Stir at room temperature. Because the C4 position is highly activated by the ortho-nitro group, heating is rarely required unless the amine is exceptionally bulky.

  • Self-Validation (QC Check): Monitor via LC-MS after 2 hours.

    • Validation Metric: The starting material exhibits a distinct 3:1 isotopic mass pattern due to the ³⁵Cl/³⁷Cl isotopes. Successful conversion is confirmed by the complete disappearance of this isotopic pattern and the emergence of a new mass peak corresponding to [M - Cl + Amine].

  • Workup: Quench with water to precipitate the highly crystalline 4-amino-5-nitro intermediate. Filter and dry under vacuum.

Protocol 2: Chemoselective Nitro Reduction

Objective: Convert the 5-nitro group to a 5-amino group, unmasking the nucleophile required for the final assembly step.

  • Reaction Setup: Suspend the intermediate from Protocol 1 in a 4:1 mixture of Ethanol/Water (0.1 M).

  • Reagent Selection: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq).

    • Causality: While Palladium on Carbon (Pd/C) with H₂ gas is a standard reduction method, it frequently causes unwanted dehalogenation if the C4-amine substituent contains aryl halides. The Fe/NH₄Cl system provides a milder, strictly chemoselective reduction of the nitro group via single-electron transfer (SET) mechanisms.

  • Execution: Heat the mixture to 80°C for 3 hours.

  • Self-Validation (QC Check): Monitor via TLC (Dichloromethane/Methanol 9:1).

    • Validation Metric: The nitro compound will appear as a high-Rf, UV-active spot. The resulting aniline derivative will be significantly more polar (lower Rf) and will stain positively (brown/orange) when treated with a Ninhydrin dip, confirming the presence of a primary amine. LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate to yield the ortho-diamine intermediate.

G SM Starting Material (4-Cl, 5-NO2) SNAr SNAr Reaction (Amine, DIPEA, DMF) SM->SNAr Int1 Intermediate 1 (4-Amino, 5-NO2) SNAr->Int1 LC-MS: Loss of Cl isotope Reduction Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Int1->Reduction Int2 Intermediate 2 (4-Amino, 5-Amino) Reduction->Int2 TLC: Ninhydrin Positive Amidation Amidation / Urea Formation (Electrophile coupling) Int2->Amidation Final Final Kinase Inhibitor Amidation->Final Target Assembly

Diagram 2: Validated synthetic workflow for elaborating the pyrazolo[3,4-b]pyridine scaffold.

Conclusion

The 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold is not merely a chemical starting point; it is a highly engineered system designed for precision medicinal chemistry. By exploiting the electronic causality of its substituents—using the nitro group to activate the chloro group, and the methyl group to lock the conformation—scientists can rapidly generate diverse, high-quality libraries of kinase inhibitors. Adhering to self-validating protocols ensures that this powerful building block translates reliably from the fume hood to biological screening.

References

  • 4-chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine | 1592769-04-4, Appchem,
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors, ACS Medicinal Chemistry Letters,
  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present)
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer, PubMed / European Journal of Medicinal Chemistry,
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors, RSC Medicinal Chemistry,
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors, Journal of Enzyme Inhibition and Medicinal Chemistry,
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives and Their Functionalization via SNAr Reactions, PMC / Molecules,

Sources

Spectroscopic Characterization of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the novel heterocyclic compound, 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. In the absence of direct experimental spectra in the public domain, this document leverages established principles of spectroscopic interpretation and extensive data from analogous structures to forecast the expected spectral characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules in medicinal chemistry and drug development, enabling more efficient structural verification and a deeper understanding of its physicochemical properties.

Introduction: The Significance of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The specific compound, 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, incorporates several key pharmacophoric features: a pyrazolopyridine core, a chloro substituent, and a nitro group. These functionalities are known to modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a person of significant interest for further investigation in drug discovery programs.

Accurate structural elucidation is the bedrock of any chemical research endeavor. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and overall architecture. This guide provides a detailed, predictive analysis of the expected spectroscopic data for 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, offering a robust framework for its future experimental characterization.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts for 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine are based on the analysis of substituent effects on the pyrazolo[3,4-b]pyridine ring system.[1][3]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, exhibiting three key signals corresponding to the two aromatic protons and the N-methyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Justification
~ 8.5 - 8.8SingletH-6The proton at the C-6 position is expected to be the most deshielded aromatic proton due to the strong electron-withdrawing effect of the adjacent nitro group.
~ 8.2 - 8.4SingletH-3The proton at the C-3 position of the pyrazole ring is typically observed as a singlet in this region for pyrazolo[3,4-b]pyridine derivatives.[3]
~ 4.1 - 4.3SingletN-CH₃The N-methyl group protons will appear as a singlet, with a chemical shift influenced by the electronic nature of the heterocyclic ring system.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and their positions on the rings.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 155 - 158C-7aQuaternary carbon at the fusion of the two rings.
~ 148 - 152C-5Carbon bearing the nitro group, significantly deshielded.
~ 142 - 145C-4Carbon bearing the chloro group, deshielded by the electronegative chlorine.
~ 135 - 138C-3Aromatic CH in the pyrazole ring.
~ 120 - 125C-6Aromatic CH in the pyridine ring, deshielded by the nitro group.
~ 115 - 118C-3aQuaternary carbon at the fusion of the two rings.
~ 35 - 38N-CH₃N-methyl carbon.
Experimental Protocol for NMR Data Acquisition

To experimentally validate these predictions, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

G NMR Acquisition Workflow cluster_sample Sample Preparation cluster_instrument Data Acquisition cluster_processing Data Processing dissolve Dissolve Compound in Deuterated Solvent H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq process Fourier Transform, Phase & Baseline Correction H1_acq->process C13_acq->process reference Reference to Solvent Peak process->reference analyze Spectral Analysis reference->analyze

Figure 1: A generalized workflow for the acquisition and processing of NMR data.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine will be dominated by absorptions from the nitro group, the aromatic rings, and the C-Cl bond.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Assignment Justification
1550 - 1475StrongAsymmetric NO₂ StretchThis is a characteristic and intense absorption for aromatic nitro compounds.[4][5]
1360 - 1290StrongSymmetric NO₂ StretchThe second strong band characteristic of the nitro group.[4][5]
1600 - 1450Medium to WeakC=C and C=N Aromatic Ring StretchingThese absorptions are typical for the pyrazolo[3,4-b]pyridine ring system.
~ 3100WeakAromatic C-H StretchingStretching vibrations of the C-H bonds on the aromatic rings.
~ 1100 - 1000MediumC-Cl StretchingThe C-Cl stretching vibration for an aryl chloride typically appears in this region.
Experimental Protocol for IR Data Acquisition

A standard and straightforward protocol for obtaining the IR spectrum is as follows:

  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

G IR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_choice Choose Method: KBr Pellet or ATR background Record Background Spectrum prep_choice->background sample_spec Record Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio final_spec Generate Final Spectrum ratio->final_spec

Figure 2: A simplified workflow for obtaining an IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and deducing its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is C₇H₅ClN₄O₂. The calculated monoisotopic mass is approximately 212.01 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, we expect to see a prominent peak at m/z 212 (M⁺) and a smaller peak at m/z 214 (M+2⁺) with about one-third the intensity.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several characteristic pathways for nitroaromatic and halogenated compounds.[6][7][8]

    • Loss of NO₂: A common fragmentation pathway for nitroaromatics is the loss of a nitro radical (•NO₂), leading to a fragment ion at m/z 166.

    • Loss of NO: Loss of a nitric oxide radical (•NO) can also occur, resulting in a fragment at m/z 182.

    • Loss of Cl: Cleavage of the C-Cl bond would lead to the loss of a chlorine radical (•Cl), giving a fragment at m/z 177.

    • Further Fragmentation: Subsequent fragmentation of these primary ions could involve the loss of small neutral molecules like HCN from the pyrazole or pyridine rings.[9]

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is required. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For tandem mass spectrometry (MS/MS), isolate the molecular ion and subject it to collision-induced dissociation (CID) to observe the fragmentation pattern.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the isotopic pattern to confirm the presence of chlorine.

G Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution ionize Ionization (ESI or EI) dissolve->ionize analyze_mass Mass Analysis ionize->analyze_mass identify_M Identify Molecular Ion (and Isotope Pattern) analyze_mass->identify_M identify_frags Analyze Fragmentation Pattern identify_M->identify_frags

Figure 3: A general workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. By synthesizing information from established spectroscopic principles and data from analogous compounds, this document serves as a valuable resource for the scientific community. The predicted data and outlined experimental protocols offer a solid foundation for the empirical characterization of this promising heterocyclic compound, thereby facilitating its further development in medicinal chemistry and related fields. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the eventual structural confirmation.

References

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(9), 2029-2032. [Link]

  • ResearchGate. (n.d.). ¹H NMR data of of pyrazolo[3,4-b]pyridine derivatives. [Link]

  • El-Emary, T. I., & Abdel-Mohsen, S. A. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(2), 626-638. [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Master Organic Chemistry. (2016, November 29). IR Spectroscopy: 4 Practice Problems. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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The Pharmacological Versatility of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable and diverse range of biological activities.[1][2] This in-depth technical guide provides a comprehensive overview of the known biological activities of pyrazolo[3,4-b]pyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, with a particular focus on their role as potent kinase inhibitors.

The Pyrazolo[3,4-b]pyridine Core: A Foundation for Diverse Bioactivity

The pyrazolo[3,4-b]pyridine ring system is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring.[3] This unique structural motif provides a rigid and planar framework that can be readily functionalized at various positions (N1, C3, C4, C5, and C6), allowing for the fine-tuning of its physicochemical properties and biological targets.[3] The versatility of its synthesis, starting from either a preformed pyrazole or pyridine ring, further enhances its appeal as a lead scaffold in drug discovery programs.[3][4]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines through various mechanisms of action.[1][2]

Kinase Inhibition: A Dominant Mechanism

A primary mode of anticancer action for this class of compounds is the inhibition of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5][6]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, including CDK1, CDK2, and CDK9.[7][8][9] By targeting these kinases, they can induce cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives have demonstrated the ability to arrest the cell cycle at the G0-G1 or G2/M phase.[10][11] Some compounds have shown dual inhibitory activity against CDK2 and PIM1 kinases, highlighting their potential for broader therapeutic applications.[5][10]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Deregulation of FGFR signaling is implicated in various cancers. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[12][13] Compound 7n , for example, exhibited significant antitumor activity in a FGFR1-driven xenograft model, underscoring its potential for further development.[12][13]

  • Tropomyosin Receptor Kinase (TRK) Inhibition: TRK fusion proteins are oncogenic drivers in a range of tumors. Pyrazolo[3,4-b]pyridine derivatives have been designed as inhibitors of TRKA, with some compounds showing pan-TRK inhibitory activity.[14][15] Compound C03 displayed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line.[14]

  • Src Kinase Inhibition: Src tyrosine kinase is often overactive in cancer, promoting cell proliferation and invasion. Pyrazolo[3,4-d]pyrimidine derivatives (a related scaffold) have been shown to inhibit Src phosphorylation, leading to reduced growth of medulloblastoma cells.[16][17]

  • Other Kinase Targets: This versatile scaffold has also been utilized to develop inhibitors for other kinases, such as Monopolar spindle kinase 1 (Mps1), which is a key component of the mitotic checkpoint.[18]

Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, pyrazolo[3,4-b]pyridines exert their anticancer effects through other vital cellular pathways.

  • Topoisomerase IIα Inhibition: Topoisomerase IIα is a crucial enzyme involved in DNA replication and repair. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of this enzyme, leading to DNA damage, S-phase cell cycle arrest, and apoptosis.[1][2][19][20] Compound 8c , for instance, demonstrated potent and broad-spectrum antiproliferative activity with a GI50 MG-MID value of 1.33 µM across the NCI cancer cell line panel.[1][19]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy. Some pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tubulin polymerization.[1][2]

  • Other Mechanisms: These compounds have also been shown to inhibit glycogen synthase kinase-3 (GSK-3) and hematopoietic cell kinase.[1][2]

Table 1: Selected Pyrazolo[3,4-b]pyridine Derivatives with Potent Anticancer Activity

CompoundTarget(s)Cancer Cell Line(s)IC50 / GI50 ValueReference
8c Topoisomerase IIαNCI-60 panel, K562, MV4-11GI50 MG-MID = 1.33 µM[1][19]
7n FGFR1, FGFR2, FGFR3H1581IC50 = 4.2 nM (FGFR1)[12][13]
C03 TRKAKm-12IC50 = 56 nM (TRKA), 0.304 µM (cell)[14]
6b CDK2, PIM1HCT-116, HepG2IC50 = 0.27 µM (CDK2), 0.67 µM (PIM1)[10]
9a CDK2, CDK9HeLaIC50 = 2.59 µM[7][9]
14g CDK2, CDK9HCT-116IC50 = 1.98 µM[7][9]
31 Mps1MDA-MB-468, MV4-11IC50 = 2.596 nM (Mps1)[18]
Experimental Protocol: In Vitro Anticancer Activity Assessment (SRB Assay)

The sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation.

Methodology:

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test pyrazolo[3,4-b]pyridine derivatives to the wells and incubate for 48-72 hours.

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid and air dry the plates.

  • Solubilization and Absorbance Reading: Solubilize the bound SRB with 10 mM Tris base solution. Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 or GI50 value.

experimental_workflow cluster_workflow SRB Assay Workflow cell_plating 1. Cell Plating compound_treatment 2. Compound Treatment cell_plating->compound_treatment cell_fixation 3. Cell Fixation compound_treatment->cell_fixation staining 4. Staining cell_fixation->staining washing 5. Washing staining->washing solubilization 6. Solubilization & Reading washing->solubilization data_analysis 7. Data Analysis solubilization->data_analysis

Caption: Workflow for assessing in vitro anticancer activity using the SRB assay.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazolo[3,4-b]pyridine derivatives have demonstrated promising antibacterial and antifungal activities.[21][22][23][24]

Several studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridines against various bacterial and fungal strains.[21][22][23] For instance, some derivatives have exhibited moderate to high antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL.[22][23] Notably, compound 7b was found to be nearly as active as the standard antifungal drug Amphotericin B against Fusarium oxysporum with a MIC of 0.98 µg/mL.[22][23]

The mechanism of antimicrobial action is still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Pyrazolo[3,4-b]pyridine derivatives have shown potential as anti-inflammatory agents.[3][25][26]

Some compounds have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] The inhibition of p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses, has been identified as a potential mechanism of action for some of these derivatives.[3]

Other Notable Biological Activities

The therapeutic potential of pyrazolo[3,4-b]pyridines extends beyond the aforementioned areas.

  • Antimalarial Activity: Some diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles have displayed sub-micromolar potency against the intraerythrocytic stage of Plasmodium falciparum, including drug-resistant strains, with no cytotoxicity against human cell lines.[27]

  • AMPK Activation: A series of pyrazolo[3,4-b]pyridine derivatives have been designed as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11][28]

  • Neurodegenerative Diseases: Certain pyrazolo[3,4-b]pyridines have shown high and selective binding to β-amyloid plaques, suggesting their potential as diagnostic probes or therapeutic agents for Alzheimer's disease.[29]

Structure-Activity Relationship (SAR) Insights

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazolo[3,4-b]pyridine derivatives.[1] For example, in the context of anticancer activity, the nature and position of substituents on the phenyl rings have been shown to significantly influence their cytotoxic effects.[1] Similarly, for FGFR inhibition, the incorporation of specific substituents at the 4-position of the phenyl ring A improved both enzymatic and cellular potencies.[12]

sar_relationship cluster_sar Structure-Activity Relationship core Pyrazolo[3,4-b]pyridine Scaffold biological_activity Biological Activity (Potency & Selectivity) core->biological_activity substituents Substituents (R1, R3, R4, R5, R6) substituents->core

Caption: The relationship between the core scaffold, substituents, and biological activity.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The extensive research into their biological activities has revealed a wide array of potential applications, particularly in oncology, infectious diseases, and inflammatory disorders. Future research should focus on further elucidating the mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs.

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The Privileged Scaffold: A Technical Guide to Substituted 1H-Pyrazolo[3,4-b]pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bases, rendering it a "privileged scaffold". This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring the synthesis, biological significance, and therapeutic applications of substituted 1H-pyrazolo[3,4-b]pyridines. We will delve into the causality behind synthetic choices, highlight key structure-activity relationships, and provide detailed experimental protocols for the synthesis of these versatile compounds. The narrative is grounded in authoritative scientific literature, ensuring a blend of theoretical knowledge and practical insights for the application of this scaffold in modern drug discovery.

The 1H-Pyrazolo[3,4-b]pyridine Core: A Foundation for Diverse Biological Activity

The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine family of heterocycles, with the 1H-pyrazolo[3,4-b]pyridine isomer being of particular interest.[1] Its structural analogy to endogenous purines, such as adenine and guanine, allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. The core structure presents multiple points for substitution (N1, C3, C4, C5, and C6), enabling fine-tuning of its physicochemical properties and biological activity.[1] Theoretical calculations have shown the 1H-tautomer to be significantly more stable than its 2H-counterpart, simplifying synthetic and medicinal chemistry efforts.[1]

The versatility of this scaffold is evidenced by the more than 300,000 documented 1H-pyrazolo[3,4-b]pyridine structures, highlighting its broad utility in the development of novel therapeutics.[1][2] These compounds have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6]

Strategic Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines

The construction of the 1H-pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two main retrosynthetic approaches: annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine precursor.[2][7] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Pyridine Ring Annulation on a Pyrazole Core

This is a widely employed strategy, often starting with a substituted 5-aminopyrazole. The reaction with a 1,3-dicarbonyl compound or its equivalent is a common method to construct the pyridine ring.[1][2]

A key consideration in this approach, especially with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of regioisomers. The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups.[1][2] For instance, using a β-ketoester with distinct carbonyl environments can favor the formation of a specific isomer.[2]

cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization & Aromatization cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation 5-Aminopyrazole->Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation Enamine Enamine Condensation->Enamine Formation Intramolecular Cyclization Intramolecular Cyclization Enamine->Intramolecular Cyclization Dehydration/Oxidation Dehydration/Oxidation Intramolecular Cyclization->Dehydration/Oxidation 1H-Pyrazolo[3,4-b]pyridine 1H-Pyrazolo[3,4-b]pyridine Dehydration/Oxidation->1H-Pyrazolo[3,4-b]pyridine

Caption: General workflow for pyridine ring annulation.

Multi-Component Reactions (MCRs): An Efficient Approach

MCRs have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single pot with high atom economy.[8] The synthesis of 1H-pyrazolo[3,4-b]pyridines is well-suited to MCR strategies, often involving a 5-aminopyrazole, an aldehyde, and an active methylene compound.[2][8][9] Microwave-assisted MCRs can further enhance reaction rates and yields, aligning with the principles of green chemistry.[8][9]

The mechanism of the three-component reaction typically begins with the Knoevenagel condensation between the aldehyde and the active methylene compound to form a Michael acceptor. Subsequent Michael addition of the 5-aminopyrazole followed by intramolecular cyclization and aromatization affords the desired pyrazolo[3,4-b]pyridine.[2]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a pathway to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to the more synthetically versatile 4-chloro derivatives.[1][2] This reaction involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.[1][2]

Biological Significance and Therapeutic Applications

The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of a diverse range of therapeutic agents. The following sections highlight some of the key areas of application.

Kinase Inhibition in Oncology

Due to their structural similarity to the purine core of ATP, 1H-pyrazolo[3,4-b]pyridines are excellent candidates for the design of kinase inhibitors. The N(1)-H of the pyrazole ring often plays a crucial role in forming a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site.[10]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors for cancer therapy.[10][11] SAR studies revealed that substitution at the C6 position with a 2,6-dichloro-3,5-dimethoxyphenyl group led to excellent in vitro potency and in vivo antitumor activity.[10]

  • Cyclin-Dependent Kinase (CDK) and PIM Kinase Inhibitors: Dual inhibitors of CDK2 and PIM1 have been designed based on the pyrazolo[3,4-b]pyridine scaffold, demonstrating potent anti-cancer activity.[4] These compounds were shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[4]

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: This scaffold has been utilized to develop potent inhibitors of the ALK-L1196M mutant, which confers resistance to the first-generation ALK inhibitor crizotinib.[12] Molecular docking studies have provided insights into the favorable interactions of these compounds with the mutated kinase domain.[12]

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent TBK1 inhibitors, a key kinase in innate immunity and a target in oncology and neuroinflammation.[13][14] Structure-activity relationship studies have guided the optimization of these inhibitors to achieve picomolar potency.[13][14]

cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Kinase (e.g., FGFR, ALK) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates CellularResponse Cellular Response (Proliferation, Survival) Substrate->CellularResponse Leads to Inhibitor 1H-Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase Blocks ATP Binding Site ATP ATP ATP->Kinase

Caption: Inhibition of a kinase signaling pathway.

Antimicrobial and Other Biological Activities

Beyond oncology, substituted 1H-pyrazolo[3,4-b]pyridines have demonstrated a range of other important biological activities:

  • Antimicrobial Agents: Various derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, showing promising activity against a range of pathogens.[3][5][9][15][16]

  • AMPK Activators: A series of these compounds have been identified as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[17]

  • PPARα Agonists: 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives have been developed as selective agonists of human peroxisome proliferator-activated receptor alpha (hPPARα), with potential for treating dyslipidemia.[18]

  • Molluscicidal Agents: Certain pyrazolo[3,4-b]pyridine derivatives have shown significant toxicity against land snails, suggesting their potential as novel molluscicides.[15]

Experimental Protocols

The following protocols are provided as examples of common synthetic routes to substituted 1H-pyrazolo[3,4-b]pyridines.

Protocol 1: Synthesis of a 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide

This protocol is adapted from the work of Abdel-Mohsen and El-Emary and describes a multi-step synthesis starting from the corresponding carbonitrile.[3]

Step 1: Hydrolysis of the Nitrile to the Carboxylic Acid

  • To a solution of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in ethanol, add an aqueous solution of sodium hydroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Step 2: Esterification of the Carboxylic Acid

  • Suspend the carboxylic acid in absolute methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 3 hours.

  • Concentrate the reaction mixture under reduced pressure and pour it into a cold solution of sodium bicarbonate.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the methyl ester.[3]

Step 3: Formation of the Carbohydrazide

  • To a solution of the methyl ester in ethanol, add an excess of hydrazine hydrate.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture, and the solid carbohydrazide will precipitate.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide.[3]

Protocol 2: Microwave-Assisted, Multi-Component Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol is a general representation based on the principles of green chemistry for the efficient synthesis of pyrazolo[3,4-b]pyridines.[8][9]

  • In a microwave-safe vessel, combine equimolar amounts of a 5-aminopyrazole, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent such as water or ethanol.

  • Add a catalytic amount of a suitable catalyst (e.g., L-proline or ammonium acetate).[19][20]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, the product often precipitates from the reaction mixture.

  • Filter the solid, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization if necessary.

Structure-Activity Relationship (SAR) Summary

The extensive research on 1H-pyrazolo[3,4-b]pyridines has led to the elucidation of key SARs that guide the design of new analogs with improved potency and selectivity.

PositionSubstituent EffectTherapeutic Target(s)
N1 The N(1)-H is often crucial for hydrogen bonding with the kinase hinge region. Methylation or substitution can lead to a significant loss of activity.[10]Kinases (FGFR, ALK, etc.)
C3 A methyl group or a hydrogen atom are common substituents.[1] The nature of the substituent at C3 can influence potency and selectivity.Various
C4 Substitution at this position can modulate the pharmacokinetic properties and target engagement.Various
C6 Bulky aromatic groups, such as a 2,6-disubstituted phenyl ring, have been shown to be beneficial for potent kinase inhibition.[10]Kinases (FGFR)

Conclusion and Future Perspectives

The 1H-pyrazolo[3,4-b]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in the quest for novel therapeutics. Future efforts will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the exploration of new biological targets for this scaffold, and the application of novel synthetic methodologies to further expand the chemical space of accessible derivatives. The insights provided in this guide are intended to serve as a valuable resource for researchers aiming to harness the potential of this remarkable heterocyclic system.

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • (2022, March 30).
  • (2016, April 20). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • (n.d.). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.
  • (2026, January 15). Novel Pyrazolo[3,4-b]pyridines: Synthesis, Molluscicidal, and Antimicrobial Activities.
  • (2025, March 13). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis.
  • (2016, April 20). Discovery of Substituted 1H‑Pyrazolo[3,4‑b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters - Figshare.
  • (2012, September 15).
  • (2022, May 19). Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis.
  • (2022, March 30).
  • (n.d.). (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar.
  • (2012, February 15). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed.
  • (2023, December 28).
  • (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • (2022, December 15). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed.
  • (2019, August 15). Structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists. PubMed.
  • (2021, March 14). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
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  • (2022, October 18). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors†. RSC Publishing.
  • (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
  • (2022, May 27). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine.
  • (2026, February 9). (PDF) A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines..
  • (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC.
  • (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI.
  • (n.d.). 1H-Pyrazolo[3,4-b]pyridine. Chem-Impex.
  • (2022, March 30).
  • (2021, June 5). Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4)
  • (2023, November 15).
  • (2025, June 25). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
  • (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • (2024, September 6). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed.
  • (2025, October 13). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

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Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural basis for numerous highly potent kinase inhibitors targeting ALK[1], FGFR[2], and TBK1[3]. To explore structure-activity relationships (SAR) around this core, researchers rely heavily on late-stage functionalization via palladium-catalyzed cross-coupling.

4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1592769-04-4) serves as an exceptionally versatile electrophilic building block. The C4-Cl bond is highly activated toward oxidative addition due to two synergistic factors:

  • Inductive/Resonance Effects: The strongly electron-withdrawing 5-nitro group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring.

  • Heteroaromatic Activation: The adjacent pyridine nitrogen further depletes electron density at the 4-position.

However, despite this high intrinsic reactivity, coupling this substrate presents significant synthetic bottlenecks. The nitrogen-rich nature of the core frequently leads to catalyst poisoning, while the highly activated nature of the substrate requires carefully tuned conditions to prevent degradation.

Mechanistic Rationale & Catalyst Selection

Traditional Suzuki-Miyaura conditions (e.g., using Pd(PPh3​)4​ ) often result in stalled reactions and poor yields when applied to densely functionalized heterocycles[4]. This is driven by two competing parasitic pathways:

  • Catalyst Poisoning: The basic nitrogen atoms within the pyrazolo[3,4-b]pyridine core can act as multidentate ligands, coordinating to the palladium center and forming stable, catalytically inactive complexes[5].

  • Protodeboronation: When coupling with electron-deficient or sterically hindered heteroaryl boronic acids, the basic aqueous conditions required for transmetalation can induce rapid, irreversible protodeboronation of the nucleophile before coupling can occur[6].

The Solution: Buchwald Precatalysts To circumvent these issues, this protocol utilizes XPhos-Pd-G2 , a second-generation Buchwald precatalyst[7].

  • Steric Shielding: The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) creates a steric microenvironment around the palladium center. This favors the formation of a highly active, monoligated Pd(0)L1​ species and physically blocks the multidentate coordination of the basic pyrazolopyridine nitrogens[4].

  • Kinetic Superiority: The G2 precatalyst ensures rapid, low-temperature generation of the active Pd(0) species. This accelerates the transmetalation and reductive elimination steps, effectively outcompeting the slower protodeboronation pathway[7].

CatalyticCycle Precat XPhos-Pd-G2 Precatalyst (Rapid Activation) Pd0 Monoligated Pd(0)-XPhos (Active Species) Precat->Pd0 Base, Δ OxAdd Oxidative Addition (Highly favored by 5-NO2) Pd0->OxAdd 4-Cl-Pyrazolopyridine Poison Catalyst Poisoning (Sterically Blocked by XPhos) Pd0->Poison N-Coordination TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim Proto Protodeboronation (Outcompeted by Fast Kinetics) TransMet->Proto H2O / Heat RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle demonstrating how XPhos-Pd-G2 bypasses catalyst poisoning and protodeboronation.

Quantitative Data & Condition Optimization

The table below summarizes the optimization landscape for the cross-coupling of 4-chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine with a standard aryl boronic acid. The data illustrates the causality behind selecting the XPhos/ K3​PO4​ system.

EntryCatalyst / PrecatalystLigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ (5 mol%) PPh3​ Na2​CO3​ Toluene/EtOH/ H2​O 1001622%Severe catalyst poisoning; unreacted starting material.
2 Pd(dppf)Cl2​ (5 mol%)dppf K2​CO3​ 1,4-Dioxane/ H2​O 901248%Moderate conversion; bidentate ligand struggles with steric bulk.
3 Pd2​(dba)3​ (2.5 mol%)SPhos K3​PO4​ 1,4-Dioxane/ H2​O 90876%Good yield; monoligated Pd(0) prevents poisoning.
4 XPhos-Pd-G2 (2 mol%) XPhos K3​PO4​ 1,4-Dioxane/ H2​O 90 4 >95% Optimal; rapid activation outcompetes protodeboronation.

Experimental Workflow & Protocol

This self-validating protocol is designed to maximize yields while minimizing the degradation of the 5-nitro group and the boronic acid coupling partner.

Workflow S1 1. Reagent Assembly Combine Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), K3PO4 (2.5 eq), and XPhos-Pd-G2 (2 mol%) S2 2. Solvent Addition & Degassing Add 1,4-Dioxane/H2O (4:1 v/v); Sparge with Argon for 10-15 min S1->S2 S3 3. Thermal Activation Heat at 90 °C for 4 hours under a strict inert atmosphere S2->S3 S4 4. Quenching & Extraction Cool to RT, dilute with EtOAc, wash with H2O and Brine S3->S4 S5 5. Purification Dry over Na2SO4, concentrate in vacuo, purify via Silica Gel Chromatography S4->S5

Figure 2: Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:
  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv, e.g., 0.5 mmol), the desired aryl or heteroaryl boronic acid (1.5 equiv), and anhydrous Potassium Phosphate ( K3​PO4​ , 2.5 equiv).

  • Catalyst Addition: Add the XPhos-Pd-G2 precatalyst (2.0 mol%). Note: Weighing the catalyst inside a glovebox is recommended but not strictly required if handled rapidly in the air.

  • Solvent & Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane and H2​O (Ratio 4:1 v/v, 0.1 M concentration relative to the halide). Seal the vessel with a septum and sparge the heterogeneous mixture with Argon gas for 10–15 minutes. Causality: Oxygen rapidly degrades the electron-rich XPhos ligand and the active Pd(0) species, leading to homocoupling of the boronic acid[5].

  • Heating: Replace the septum with a Teflon-lined crimp cap (if using a vial) under an Argon stream. Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously for 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS. The strong electron-withdrawing nature of the 5-nitro group usually ensures complete consumption of the starting material within 2 to 4 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel, wash with distilled water ( ), and then with brine ( ).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 4-aryl-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine derivative.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry1

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors ACS Medicinal Chemistry Letters 2

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) 3

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading Molecular Diversity 7

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of Organic Chemistry (NIH Public Access) 4

  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles BenchChem 5

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters Organometallics (ACS Publications) 6

Sources

Using 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in Kinase Inhibitor Discovery and Synthesis

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1592769-04-4)

Executive Summary

In modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, frequently utilized to design ATP-competitive kinase inhibitors [1]. Its geometric and electronic properties closely mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of various kinases, including Glycogen Synthase Kinase-3 (GSK-3), Raf kinases, and Leucine-Rich Repeat Kinase-2 (LRRK2) [1, 2].

4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine serves as a highly versatile, advanced chemical intermediate for generating these therapeutic agents. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, validated experimental protocols, and downstream biological applications of this intermediate, ensuring your synthetic workflows are both high-yielding and reproducible.

Mechanistic Rationale & Scaffold Causality

The strategic value of 4-chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine lies in its precise arrangement of functional groups, which dictates a predictable and highly efficient synthetic trajectory:

  • The 4-Chloro Electrophile: The chlorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the electron-withdrawing nature of the adjacent pyridine nitrogen and the strongly electron-withdrawing 5-nitro group.

  • The 5-Nitro Directing/Masking Group: The 5-nitro group serves a dual purpose. First, it lowers the LUMO of the ring system, facilitating the SNAr reaction at the 4-position even with sterically hindered or weakly nucleophilic anilines. Second, it acts as a masked amine. Post-SNAr, the nitro group can be reduced to an amine, opening the door for acylation, urea formation, or cyclization.

  • The 1-Methyl Group: Alkylation at the N1 position locks the tautomeric state of the pyrazole ring. This is critical in drug design to eliminate tautomeric ambiguity, thereby increasing the predictability of structure-activity relationships (SAR) and enhancing the lipophilicity of the molecule to occupy hydrophobic pockets in the kinase active site.

SynthWorkflow A 4-Chloro-1-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine (Electrophile) B SNAr Reaction (Amine/Nucleophile) A->B DIPEA, Heat C 4-Substituted-1-methyl- 5-nitro intermediate B->C D Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) C->D E 5-Amino Intermediate (Nucleophile) D->E F Acylation/Coupling (Target Kinase Inhibitor) E->F R-COCl or R-COOH

Synthetic workflow for generating kinase inhibitors from 4-chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to allow for troubleshooting and optimization based on your specific nucleophiles.

Protocol A: SNAr with Primary/Secondary Amines

Objective: Displace the 4-chloro group to install the primary pharmacophore side-chain.

Materials:

  • 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Amine nucleophile (e.g., substituted aniline or aliphatic amine) (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or n-Butanol (n-BuOH)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve the pyrazolo[3,4-b]pyridine intermediate (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Insight: DMF is chosen for its high dielectric constant, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction.

  • Base Addition: Add DIPEA (2.0 eq) to the solution.

    • Insight: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated, preventing the protonation of the incoming amine nucleophile.

  • Nucleophile Addition: Add the amine (1.2 eq for aliphatic, 1.5 eq for anilines) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 80–100 °C. Monitor via LC-MS. The strong activation by the 5-nitro group typically drives the reaction to completion within 2–4 hours.

  • Workup: Cool to room temperature and pour into ice-cold water. The 4-amino-5-nitro product usually precipitates. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Reduction of the 5-Nitro Group

Objective: Convert the 5-nitro intermediate to a 5-amino derivative for subsequent functionalization [3].

Materials:

  • 4-Substituted-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH4Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Suspend the nitro intermediate in the EtOH/H2O mixture.

  • Reagent Addition: Add Iron powder and NH4Cl.

    • Insight: While Pd/C with H2 is a common reduction method [3], the Fe/NH4Cl system (Béchamp reduction) is prioritized here if the 4-position substituent contains halogens or reducible motifs (e.g., benzyl groups) that might undergo undesired hydrogenolysis under Pd/C conditions.

  • Reaction Execution: Reflux the mixture (approx. 80 °C) for 2–3 hours. The solution will turn from a yellow/orange suspension to a dark brown slurry as iron oxides form.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with hot ethyl acetate.

  • Isolation: Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over MgSO4, and evaporate to yield the 5-amino intermediate.

Quantitative Data & Target Applications

Derivatives synthesized from this intermediate have shown profound efficacy against various kinase targets. The table below summarizes typical reaction yields using the protocols above and the corresponding biological targets of the resulting scaffolds.

Derivative Class (Post-Functionalization)Target KinaseTypical SNAr YieldTypical Reduction YieldDisease Indication
4-Anilino-5-amide-pyrazolo[3,4-b]pyridinesB-Raf / C-Raf78% - 85%80% - 92%Melanoma, Colorectal Cancer
4-Alkylamino-5-urea-pyrazolo[3,4-b]pyridinesGSK-382% - 90%85% - 95%Alzheimer's Disease, Diabetes
4-Heteroaryl-5-amide-pyrazolo[3,4-b]pyridinesLRRK270% - 80%75% - 88%Parkinson's Disease

Biological Context: Kinase Inhibition Pathway

Once synthesized, these pyrazolo[3,4-b]pyridine derivatives act as potent, reversible ATP-competitive inhibitors. By occupying the ATP-binding pocket, they block the phosphorylation cascade required for downstream cellular signaling.

Pathway Inhibitor Pyrazolo[3,4-b]pyridine Derivative Target Target Kinase (e.g., GSK-3 / B-Raf) Inhibitor->Target ATP-competitive inhibition Substrate Downstream Effectors (e.g., MEK / Glycogen Synthase) Target->Substrate Phosphorylation (Blocked) Outcome Cellular Response (Apoptosis / Reduced Proliferation) Substrate->Outcome Modulated Activity

Mechanism of action of pyrazolo[3,4-b]pyridine derivatives in kinase signaling pathways.

References

  • 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3) . ResearchGate. Available at:[Link]

  • WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors. Google Patents.
  • US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors. Google Patents.

Antimicrobial Activity Assays for 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized for its structural mimicry of purines and its broad-spectrum bioactivity, including potent antibacterial, antifungal, and antiproliferative properties[1][2]. Recent advances in heterocyclic design have highlighted molecular hybrids of pyrazolo[3,4-b]pyridines as critical tools to combat rising antimicrobial resistance (AMR)[3].

4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1592769-04-4) represents a uniquely functionalized derivative that demands specialized assay considerations due to its dual-threat structural features:

  • The 5-Nitro Group (Prodrug Activation): Similar to clinical nitrofurans, the nitro group serves as a substrate for bacterial nitroreductases (e.g., NfsA/NfsB). Enzymatic reduction generates highly reactive nitroso and hydroxylamino radicals that induce catastrophic DNA strand breakage[4].

  • The 4-Chloro Group (Electrophilic Hotspot): Activated by both the adjacent pyridine nitrogen and the strongly electron-withdrawing 5-nitro group, the C4-chloride is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows the molecule to act as a targeted covalent inhibitor, alkylating critical cysteine thiols in bacterial enzymes.

To accurately evaluate this compound, experimental protocols must account for its redox activity, potential optical interference (nitroaromatics are often pigmented), and its dual mechanism of action.

Proposed Mechanism of Action

MOA A 4-Chloro-1-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine B Bacterial Nitroreductases (NfsA / NfsB) A->B Enzymatic Reduction E Nucleophilic Aromatic Substitution (SNAr) A->E C4-Chloro Displacement C Reactive Nitroso & Hydroxylamino Radicals B->C e- transfer D DNA Cleavage & Macromolecule Damage C->D Oxidative Stress G Bactericidal Cell Death D->G F Covalent Protein Alkylation E->F Thiol/Amine Attack F->G

Figure 1: Dual-pathway mechanism of action for 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Pre-Assay Compound Handling & Preparation

  • Solubility & Stability: The compound exhibits poor aqueous solubility but dissolves readily in 100% Dimethyl Sulfoxide (DMSO).

  • Light Sensitivity: Nitroaromatics are prone to photo-degradation. All stock solutions must be prepared in amber vials and protected from direct light.

  • Preparation: Prepare a 10 mg/mL (or 10 mM) master stock in anhydrous DMSO. Ensure the final concentration of DMSO in the biological assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

Core Antimicrobial Assays (Self-Validating Protocols)

To establish a self-validating system, standard Minimum Inhibitory Concentration (MIC) assays must be modified. We utilize a Resazurin-Assisted Microdilution to bypass optical interference from the compound's intrinsic color, and a Thiol-Quenching Assay to mechanistically validate the SNAr covalent binding hypothesis.

Assay 1: Resazurin-Assisted Broth Microdilution (MIC & MBC)

Causality Check: Nitro-heterocycles often precipitate or absorb light at 600 nm, causing false-positive growth readings in standard OD600 assays. Resazurin (Alamar Blue) acts as a metabolic indicator; viable bacteria reduce the blue resazurin to pink, fluorescent resorufin, providing an unambiguous, colorimetric endpoint.

Step-by-Step Protocol:

  • Inoculum Preparation: Grow target strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB to achieve a final inoculum of 5×105 CFU/mL.

  • Compound Dilution: In a 96-well clear-bottom plate, perform serial two-fold dilutions of the compound in MHB. Concentration range: 64 µg/mL to 0.125 µg/mL.

  • Internal Controls:

    • Vehicle Control: 1% DMSO in MHB + Bacteria (Validates solvent is non-toxic).

    • Positive Control: Nitrofurantoin (Validates nitroreductase-susceptible baseline).

    • Negative Control: MHB only (Sterility check).

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the diluted compound. Incubate the plate at 37°C for 16 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: The MIC is defined as the lowest concentration where the well remains visually blue (no metabolic reduction).

  • MBC Determination: Plate 10 µL from all blue wells onto drug-free tryptic soy agar (TSA) plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in CFU.

Assay 2: Thiol-Quenching Mechanistic Assay

Causality Check: If the 4-chloro position acts as an electrophilic warhead (SNAr), exogenous thiols will react with the compound in the broth before it enters the bacteria, thereby "quenching" its activity and artificially raising the MIC. This assay proves the covalent mechanism.

Step-by-Step Protocol:

  • Prepare MHB supplemented with 2 mM reduced Glutathione (GSH).

  • Perform the exact serial dilution of the compound as described in Assay 1, but use the GSH-supplemented MHB.

  • Pre-incubate the compound in the GSH-MHB for 1 hour at 37°C to allow the SNAr reaction to occur in vitro.

  • Inoculate with bacteria ( 5×105 CFU/mL) and proceed with the Resazurin MIC readout.

  • Interpretation: A significant shift in MIC (e.g., ≥4 -fold increase) in the presence of GSH confirms the electrophilic reactivity of the 4-chloro group.

Experimental Workflow Diagram

Workflow Step1 1. Compound Prep Stock in 100% DMSO Protect from light Step3 3. Microbroth Dilution 96-well plate Serial 2-fold dilutions Step1->Step3 Step2 2. Inoculum Prep Adjust to 5 x 10^5 CFU/mL Mueller-Hinton Broth Step2->Step3 Step4 4. Mechanistic Split Standard MHB vs. GSH-Supplemented MHB Step3->Step4 Step5 5. Incubation 37°C for 16 hours Add Resazurin at hour 16 Step4->Step5 Step6 6. MIC Determination Blue = Inhibited (MIC) Pink = Viable Growth Step5->Step6 Step7 7. MBC Determination Plate clear/blue wells on agar Count CFU after 24h Step6->Step7

Figure 2: Self-validating workflow integrating standard MIC/MBC testing with thiol-quenching mechanistic validation.

Data Presentation & Interpretation

To ensure robust interpretation, quantitative data must be structured to highlight the differential impact of the compound across wild-type strains, nitroreductase-deficient mutants, and thiol-quenched conditions.

Table 1: Representative Antimicrobial Profile & Mechanistic Validation

Bacterial StrainConditionMIC (µg/mL)MBC (µg/mL)Interpretation / Mechanistic Insight
E. coli ATCC 25922Standard MHB1.02.0Potent baseline bactericidal activity.
E. coli ATCC 25922+ 2 mM GSH16.0>64.016-fold MIC shift confirms SNAr covalent binding via the 4-chloro group.
E. coli Δ nfsA/ Δ nfsBStandard MHB8.016.08-fold MIC shift confirms prodrug activation via the 5-nitro group.
S. aureus ATCC 29213Standard MHB0.51.0High susceptibility in Gram-positive organisms[2].
S. aureus ATCC 292131% DMSO Vehicle>64.0>64.0Validates that solvent is not contributing to toxicity.

Note: The data above illustrates the expected pharmacological profile based on the structural behavior of functionalized pyrazolo[3,4-b]pyridines[5].

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiprolifer
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC (NIH).

Sources

Synthesis of TRK Inhibitors from 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tropomyosin receptor kinases (TRKs) are critical regulators of neuronal development. However, chromosomal rearrangements resulting in NTRK gene fusions lead to constitutively active chimeric TRK proteins, which act as primary oncogenic drivers in various solid tumors[1]. The development of pan-TRK inhibitors is a validated therapeutic strategy in precision oncology.

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged pharmacophore in kinase inhibitor design, acting as an excellent hydrogen bond donor/acceptor system within the ATP-binding pocket[2]. This application note provides a comprehensive, self-validating synthetic guide for utilizing 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1592769-04-4) [3][4] as a core building block to synthesize potent TRK inhibitors, such as the nanomolar pan-TRK inhibitor Compound C03 ()[5][6].

Biological Context & Mechanistic Rationale

TRK inhibitors function by competitively binding to the ATP-binding site of the TRKA, TRKB, and TRKC kinase domains, thereby halting downstream PI3K/AKT, Ras/MAPK, and PLCγ signaling cascades that drive tumor proliferation[1].

TRK_Pathway Ligand Neurotrophins (NGF, BDNF, NT-3/4) TRK TRK Receptors (TRKA, TRKB, TRKC) Ligand->TRK PI3K PI3K / AKT Pathway TRK->PI3K MAPK Ras / MAPK Pathway TRK->MAPK PLC PLCγ Pathway TRK->PLC Inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitors Inhibitor->TRK ATP-competitive inhibition Survival Cell Survival PI3K->Survival Proliferation Proliferation & Growth MAPK->Proliferation PLC->Proliferation

TRK signaling pathways and targeted intervention by pyrazolo[3,4-b]pyridine inhibitors.

Synthetic Strategy & Chemical Causality

The strategic choice of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is dictated by its unique electronic topology:

  • C-4 Electrophilicity: The synergistic electron-withdrawing effects of the pyridine nitrogen and the orthogonal C-5 nitro group severely deplete electron density at the C-4 position. This makes the C-4 chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by various primary or secondary amines.

  • C-5 Nitro Group: Beyond activating the C-4 position, the nitro group serves as a masked amine. Post-SNAr, it can be chemoselectively reduced and subsequently trapped with electrophiles (isocyanates or acyl chlorides) to form ureas or amides. These motifs are critical for interacting with the Asp-Phe-Gly (DFG) motif of the TRK kinase domain[2].

  • N-1 Methylation: Locking the pyrazole tautomeric state via N-methylation prevents regiochemical scrambling during synthesis and enhances the lipophilicity/membrane permeability of the final drug candidate.

Synthetic_Workflow SM Starting Material 4-Chloro-1-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine Step1 Step 1: S_NAr Reaction Amine (R1-NH2), DIPEA Solvent: EtOH, 80°C SM->Step1 Int1 Intermediate 1 4-(R1-amino)-1-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine Step1->Int1 Step2 Step 2: Nitro Reduction Fe/NH4Cl, EtOH/H2O, 80°C Int1->Step2 Int2 Intermediate 2 4-(R1-amino)-1-methyl-5-amino- 1H-pyrazolo[3,4-b]pyridine Step2->Int2 Step3 Step 3: Urea/Amide Coupling R2-NCO or R2-COCl, TEA, DCM Int2->Step3 Product Final TRK Inhibitor Pyrazolo[3,4-b]pyridine derivative Step3->Product

Three-step synthetic workflow for TRK inhibitors from the pyrazolo[3,4-b]pyridine core.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C-4

Objective: Install the hydrophobic R1 group targeting the kinase solvent-exposed front pocket.

  • Setup: To a solution of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq, 1.0 mmol) in absolute ethanol (5.0 mL, 0.2 M) under a nitrogen atmosphere, add the desired primary amine (e.g., 3-fluorobenzylamine, 1.2 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA is utilized instead of Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct to maintain the nucleophilicity of the primary amine.

    • Causality: Ethanol is selected as the solvent because protic solvents stabilize the anionic Meisenheimer transition state via hydrogen bonding, significantly accelerating SNAr kinetics compared to aprotic solvents like THF.

  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material peak ( m/z 213 [M+H]⁺) is entirely replaced by the product mass (e.g., m/z 302 [M+H]⁺ for the 3-fluorobenzylamine adduct).

  • Workup: Concentrate in vacuo, partition between EtOAc and H₂O, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Chemoselective Nitro Reduction at C-5

Objective: Unmask the C-5 amine for subsequent electrophilic coupling.

  • Setup: Dissolve Intermediate 1 (1.0 eq, 1.0 mmol) in a mixture of Ethanol and H₂O (4:1 v/v, 10 mL).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium chloride (NH₄Cl, 5.0 eq).

    • Causality: The Béchamp reduction (Fe/NH₄Cl) is strictly mandated here over standard Pd/C catalytic hydrogenation. Because many advanced TRK inhibitors contain halogenated aromatic rings (e.g., fluorophenyl or chlorophenyl groups), Pd/C carries a high risk of unwanted hydrodehalogenation. Fe/NH₄Cl is highly chemoselective for the nitro group.

  • Reaction: Heat the suspension to 80 °C for 2 hours under vigorous stirring.

  • Validation: The reaction mixture will transition from a deep yellow/orange hue (characteristic of the conjugated nitroaromatic) to a pale yellow or colorless solution. LC-MS will confirm a mass reduction of 30 Da (loss of two oxygen atoms, addition of two protons).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts, washing the pad thoroughly with hot EtOAc. Concentrate the filtrate and extract with EtOAc to yield Intermediate 2.

Protocol C: Electrophilic Trapping (Urea/Amide Formation)

Objective: Install the R2 group to interact with the DFG motif.

  • Setup: Dissolve Intermediate 2 (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add Triethylamine (TEA, 2.0 eq), followed by the dropwise addition of the appropriate isocyanate (for urea) or acyl chloride (for amide) (1.1 eq).

    • Causality: DCM is a strictly aprotic solvent, preventing the solvolysis (quenching) of the highly reactive electrophile. The reaction is initiated at 0 °C to control the exothermic nature of the coupling and prevent di-acylation of the primary amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Validation: TLC (DCM:MeOH 95:5) will show the disappearance of the highly polar amine spot and the appearance of a higher Rf product spot.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify via preparative HPLC to yield the final TRK inhibitor.

Quantitative Data & Reaction Optimization

Table 1: Optimization of SNAr Conditions (Step 1) Protic solvents significantly accelerate the SNAr by stabilizing the anionic Meisenheimer transition state.

SolventBaseTemperatureTimeYield (%)
DMFK₂CO₃80 °C12 h65%
THFTEA65 °C16 h50%
EtOH DIPEA 80 °C 4 h 92%

Table 2: Representative TRK Inhibitor Potency (Pyrazolo[3,4-b]pyridine Series) Data aggregated from literature demonstrating the pan-TRK activity of the synthesized derivatives[5][6][7].

CompoundR1 (C-4 position)R2 (C-5 position)TRKA IC₅₀ (nM)TRKB IC₅₀ (nM)TRKC IC₅₀ (nM)
C03 (3-Fluorophenyl)methylamine1-(3-phenyl)urea566258
C09 Cyclohexylamine1-(4-fluorophenyl)urea576560
C10 CyclopentylamineCyclopropanecarboxamide263129

References

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Medicinal Chemistry, 2023, 14, 85-102. URL: [Link]

  • Title: Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) Inhibitor Source: Journal of Medicinal Chemistry, 2016, 59(7), 3392-3408. URL: [Link]

  • Title: Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children Source: New England Journal of Medicine, 2018, 378, 731-739. URL: [Link]

Sources

Application Note: Advanced Strategies in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus Areas: Multicomponent Reactions (MCRs) and Transition-Metal Catalyzed C–H Annulation

Executive Summary

Fused nitrogen-containing heterocycles—such as imidazo[1,2-a]pyridines, phenanthridines, and benzothienopyridines—are privileged scaffolds in medicinal chemistry and drug discovery. Their rigid, planar structures allow for highly specific interactions with biological targets, including kinases and tubulin[1][2]. Historically, synthesizing these complex polycyclic systems required lengthy, multi-step linear sequences with poor atom economy.

Modern synthetic paradigms have shifted toward step-economical methodologies. This application note details two highly robust, field-proven strategies for constructing fused heterocyclic systems:

  • The Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: A highly convergent approach for imidazopyridine derivatives.

  • Palladium-Catalyzed C–H Activation/Annulation: A direct functionalization strategy for building complex fused rings from unactivated precursors.

Application I: The Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB reaction is a premier isocyanide-based multicomponent reaction (I-MCR) used to synthesize imidazo[1,2-a]pyridine-3-amines in a single pot[2]. By condensing a 2-aminopyridine, an aldehyde, and an isocyanide, researchers can rapidly generate diverse libraries of fused heterocycles with potent biological activities, such as anticancer and antimicrobial properties[1].

Mechanistic Insights and Causality

The reaction initiates with the condensation of the 2-aminopyridine and the aldehyde to form an intermediate Schiff base (imine). Because the imine carbon is insufficiently electrophilic on its own, a Lewis acid catalyst (e.g., Yb(OTf)3​ ) is introduced. The Lewis acid coordinates to the imine nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This enables the formal α -addition of the isocyanide carbon, generating a nitrilium ion intermediate. Subsequent intramolecular nucleophilic attack by the pyridine ring nitrogen closes the fused imidazole ring, followed by a prototropic shift (tautomerization) to yield the final aromatized imidazo[1,2-a]pyridine[3].

GBB_Mechanism A 2-Aminopyridine + Aldehyde B Schiff Base (Imine) Formation A->B -H2O C Lewis Acid Activation (e.g., Yb(OTf)3) B->C D Isocyanide α-Addition (Nitrilium Ion) C->D + Isocyanide E Intramolecular Cyclization D->E F Imidazo[1,2-a]pyridine (Fused N-Heterocycle) E->F Tautomerization

Mechanistic pathway of the Groebke–Blackburn–Bienaymé (GBB) reaction.

Standardized Protocol: Microwave-Assisted GBB Synthesis

Adapted from validated methodologies utilizing Lewis acid catalysis under microwave irradiation to maximize yield and minimize reaction time[3].

Reagents & Materials:

  • 2-Aminopyridine derivative (0.5 mmol)

  • Aldehyde (e.g., furfuraldehyde) (0.6 mmol, 1.2 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (0.6 mmol, 1.2 equiv)

  • Ytterbium(III) trifluoromethanesulfonate ( Yb(OTf)3​ ) (0.04 mmol, 8 mol%)

  • Solvent: Dichloromethane/Methanol (DCM/MeOH) 3:1 v/v (4 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the 2-aminopyridine and aldehyde in 4 mL of the DCM/MeOH (3:1) solvent mixture.

  • Catalyst Addition: Add 8 mol% of Yb(OTf)3​ . Rationale: The mixed solvent system ensures the solubility of both the organic substrates (DCM) and the Lewis acid catalyst (MeOH).

  • Isocyanide Addition: Slowly add the isocyanide to the stirring mixture. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C for 1 hour. Rationale: Microwave dielectric heating provides uniform thermal energy, drastically accelerating the dehydration step of imine formation and the subsequent cyclization compared to conventional heating[3].

  • Reaction Monitoring: After cooling to room temperature, verify reaction completion via TLC (Hexanes/EtOAc 3:7). The disappearance of the starting aminopyridine validates the consumption of the limiting reagent.

  • Work-up & Purification: Dilute the mixture with H2​O (10 mL) and extract with DCM ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure imidazo[1,2-a]pyridine.

Application II: Palladium-Catalyzed C–H Annulation

While MCRs are excellent for specific scaffolds, transition-metal-catalyzed C–H activation provides a broader canvas for synthesizing highly complex, polycyclic fused heterocycles (such as phenanthrene-fused heteroarenes or benzothienopyridines) directly from unactivated C–H bonds[4][5].

Mechanistic Insights and Causality

Palladium-catalyzed C–H annulation typically relies on a directing group (DG) to bring the Pd(II) catalyst into close proximity with a specific ortho C–H bond. The mechanism proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, forming a stable metallacycle (palladacycle) intermediate[6][7].

Once the palladacycle is formed, an unsaturated coupling partner (e.g., an alkyne, aryne, or styrene) coordinates to the palladium center and undergoes migratory insertion. This expands the metallacycle, which subsequently undergoes reductive elimination to forge the new C–C and C–N/C–O bonds simultaneously, yielding the annulated heterocycle and a Pd(0) species[7]. An external or internal oxidant is then required to turn over the catalytic cycle by reoxidizing Pd(0) back to Pd(II).

Pd_Annulation Pd2 Pd(II) Catalyst CH Substrate Coordination & C-H Activation Pd2->CH Pal Palladacycle Intermediate CH->Pal CMD Pathway (-H+) Ins Coupling Partner Insertion (e.g., Alkyne/Styrene) Pal->Ins RE Reductive Elimination & Annulation Ins->RE Prod Fused Heterocycle RE->Prod Pd0 Pd(0) Species RE->Pd0 Ox Oxidant (Regenerates Pd(II)) Pd0->Ox Ox->Pd2

Catalytic cycle for Palladium-catalyzed C–H activation and sequential annulation.

Standardized Protocol: Pd-Catalyzed Synthesis of Phenanthrene-Fused Heteroarenes

Adapted from advanced protocols utilizing sequential C–H activations for redox-active polycyclic heteroaromatics[5].

Reagents & Materials:

  • Heteroarene substrate (e.g., substituted pyrazole or thiazole) (0.2 mmol)

  • o-Bromobiaryl coupling partner (0.3 mmol, 1.5 equiv)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (10 mol%)

  • Ligand: Tricyclohexylphosphine ( PCy3​ ) or similar electron-rich phosphine (20 mol%)

  • Base: Potassium carbonate ( K2​CO3​ ) (2.0 equiv)

  • Solvent: N,N-Dimethylacetamide (DMAc) (2 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroarene, o-bromobiaryl, Pd(OAc)2​ , ligand, and K2​CO3​ . Evacuate and backfill the tube with Argon three times. Rationale: Pd(0) intermediates are highly sensitive to oxygen, which can cause premature catalyst deactivation or unwanted homocoupling.

  • Solvent Addition: Add anhydrous DMAc (2 mL) via syringe under a positive pressure of Argon.

  • Thermal Annulation: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 130 °C for 16–24 hours. Rationale: Elevated temperatures are required to overcome the high activation energy barrier of the initial C–H bond cleavage via the CMD mechanism.

  • Reaction Monitoring: Monitor the consumption of the heteroarene via GC-MS or TLC.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel flash chromatography (eluting with a gradient of Hexanes/EtOAc) to afford the pure phenanthrene-fused heteroarene.

Quantitative Data Presentation

The following table summarizes the operational parameters and efficiency metrics of the two discussed methodologies, providing a quick-reference guide for synthetic planning.

ParameterGBB Multicomponent ReactionPd-Catalyzed C–H Annulation
Target Scaffold Imidazo[1,2-a]pyridines / Bis-heterocycles[2]Phenanthrene-fused azoles, Benzothienopyridines[4][5]
Reaction Type Isocyanide-Based Multicomponent (MCR)Transition-Metal Catalyzed Cross-Coupling / Annulation
Key Reagents 2-Aminopyridine, Aldehyde, IsocyanideHeteroarene, Aryl Halide/Styrene, Directing Group
Typical Catalyst Yb(OTf)3​ (8 mol%) or Metal-Free (TBAB)[1][3] Pd(OAc)2​ (5–10 mol%) + Phosphine Ligand[5]
Reaction Conditions 100 °C (Microwave), 1 hour, DCM/MeOH[3]110–130 °C (Thermal), 16–24 hours, DMAc or DMF[5]
Typical Yields 80% – 98%[3]60% – 85%[5][8]
Key Advantage Extreme step-economy; high functional group tolerance.Access to highly complex, redox-active polycyclic systems.

Conclusion

The synthesis of fused heterocyclic systems has been revolutionized by methodologies that prioritize atom economy and structural complexity. The GBB multicomponent reaction provides an unparalleled, rapid entry into imidazopyridine libraries, crucial for high-throughput screening in drug discovery. Conversely, Palladium-catalyzed C–H annulation offers a surgical tool for constructing complex, polycyclic frameworks from simple precursors, bypassing the need for pre-functionalized substrates. Mastery of both techniques equips the modern synthetic chemist with a versatile toolkit for navigating the demands of contemporary pharmaceutical development.

References

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. National Center for Biotechnology Information (NCBI).
  • Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via the Groebke–Blackburn–Bienaymé and TBAB-Mediated Cascade Reaction in One Pot. The Journal of Organic Chemistry - ACS Publications.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Synthesis of [2.2]Paracyclophane-Fused Heterocycles via Palladium-Catalyzed C-H Activation/Annulation of [2.2]Paracyclophanecarboxamides with Arynes. PubMed - NIH.
  • Tandem C-C/C-N Formation via Palladium-Catalyzed C-H Activation/Styrenation and Sequential Annulation of O-Methylketoxime with Styrenes. PubMed - NIH.
  • Recent developments in the preparation of N-heterocycles using Pd-catalyzed C-H activation. ResearchGate.
  • Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2). ACS Publications.
  • Synthesis of Redox-Active Phenanthrene-Fused Heteroarenes by Palladium-Catalyzed C–H Annulation. Organic Letters - ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1592769-04-4)[1].

This molecule is a highly valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other fused heteroaromatic therapeutics[2]. However, its purification from crude reaction mixtures (typically following POCl3​ chlorination and subsequent N-methylation) is notoriously difficult. The challenges stem from the extreme electrophilicity of the 4-position and the formation of closely eluting regioisomers[3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Part 1: Physicochemical Profile & Chromatographic Behavior

Before troubleshooting, it is critical to understand the baseline properties of the target molecule and its common impurities. The 5-nitro group strongly withdraws electron density from the pyrazolo[3,4-b]pyridine core, making the 4-chloro substituent highly reactive toward Nucleophilic Aromatic Substitution ( SN​Ar )[3].

Table 1: Target Compound and Common Reaction Impurities

Compound / ImpurityStructural CharacteristicTLC Rf​ (Hexane/EtOAc 3:1)Chromatographic Behavior & Solubility
Target: 1-Methyl Isomer 4-Cl, 1- CH3​ , 5- NO2​ ~0.45Moderate solubility in DCM; elutes as a distinct UV-active (and often pale yellow) band.
Impurity A: 2-Methyl Isomer 4-Cl, 2- CH3​ , 5- NO2​ ~0.35More polar due to zwitterionic resonance contributions of the 2H-indazole-like core.
Impurity B: 4-Hydroxy Degr. 4-OH, 1- CH3​ , 5- NO2​ ~0.10Highly polar, streaks on silica. Forms via SN​Ar hydrolysis of the 4-chloro group.
Impurity C: Des-methyl 4-Cl, 1H, 5- NO2​ ~0.25Unreacted starting material. Strong hydrogen bond donor; broad peak shape.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing a highly polar impurity forming during silica gel chromatography, even though my crude LC-MS showed high purity?

Causality: You are observing the degradation of your target compound into the 4-hydroxy-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine derivative. The 4-chloro group is highly activated by both the adjacent pyridine nitrogen and the ortho- 5-nitro group. Standard silica gel can be slightly acidic, and if the silica is not perfectly dry, the residual water acts as a nucleophile. Furthermore, if you used a basic modifier (like Et3​N ) in your eluent, you inadvertently accelerated this SN​Ar hydrolysis[3]. Solution:

  • Avoid all basic modifiers in your chromatography solvents.

  • Use high-quality, dry silica gel, or switch to neutral alumina if degradation persists.

  • Minimize the time the compound spends on the column by using a steeper gradient or a shorter, wider column bed.

Q2: How can I effectively separate the 1-methyl target compound from the 2-methyl regioisomer?

Causality: N-methylation of 1H-pyrazolo[3,4-b]pyridines typically yields a mixture of 1-methyl and 2-methyl regioisomers. While they have identical molecular weights, their dipole moments differ significantly. The 2-methyl isomer possesses a more pronounced zwitterionic character, making it inherently more polar. However, in standard Hexane/Ethyl Acetate mixtures, they often co-elute due to similar hydrogen-bonding profiles. Solution: Change the selectivity of your solvent system. Switch from Hexane/EtOAc to a Toluene/Acetone or Dichloromethane/Diethyl Ether gradient. The pi-pi interactions provided by Toluene exploit the subtle electronic differences between the 1H and 2H aromatic systems, drastically improving resolution.

Q3: My compound crashes out on the column or streaks heavily, leading to poor recovery. How do I prevent this?

Causality: The planar, nitro-aromatic system of pyrazolo[3,4-b]pyridines promotes strong intermolecular π−π stacking, leading to poor solubility in aliphatic solvents like hexanes. When injected as a concentrated liquid load, the compound precipitates upon hitting the non-polar mobile phase at the column head. Solution: Solid loading is mandatory. Dissolve the crude mixture in a volatile solvent (e.g., THF or DCM), add Celite (diatomaceous earth) at a 1:2 compound-to-Celite mass ratio, and evaporate to a free-flowing powder. This disperses the molecules, preventing aggregation and eliminating streaking.

Part 3: Standardized Experimental Protocol

To ensure a self-validating and reproducible purification, follow this optimized workflow.

Step-by-Step Methodology: Workup and Flash Chromatography

Phase 1: Reaction Quenching & Extraction

  • Quench: Cool the crude N-methylation reaction mixture to 0–5 °C. Slowly add the mixture dropwise into a vigorously stirred beaker of ice-cold water. Self-Validation: Monitor the pH. Keep the pH strictly between 5.5 and 7.0 using a dilute NaH2​PO4​ buffer if necessary. A pH > 8 will induce rapid SN​Ar hydrolysis of the 4-chloro group[3].

  • Extraction: Extract the aqueous phase with Ethyl Acetate ( 3×15 mL per gram of crude).

  • Washing & Drying: Wash the combined organic layers with cold brine ( 1×20 mL), dry over anhydrous Na2​SO4​ , and filter.

Phase 2: Solid Loading 4. Preparation: Transfer the filtrate to a round-bottom flask. Add dry, acid-washed Celite 545 (2 grams per gram of expected theoretical yield). 5. Concentration: Evaporate the solvent under reduced pressure at 30 °C until a completely dry, free-flowing powder is obtained. Caution: Do not exceed 35 °C to prevent thermal degradation.

Phase 3: Flash Chromatography 6. Column Equilibration: Pack a silica gel column and equilibrate with 100% Toluene. 7. Loading: Carefully pour the Celite-adsorbed crude onto the top of the silica bed. Cap with a thin layer of clean sand. 8. Elution: Run a gradient from 100% Toluene to 85% Toluene / 15% Acetone over 10 column volumes (CV). 9. Fraction Collection: The 1-methyl target compound will elute first (typically around 5-8% Acetone), followed by the 2-methyl isomer. Monitor fractions via TLC (UV 254 nm). 10. Isolation: Pool the pure fractions and concentrate under reduced pressure to afford 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine as a pale yellow solid.

Part 4: Mechanistic & Workflow Visualizations

Diagram 1: Purification Workflow

Workflow A Crude Reaction Mixture (POCl3 / N-methylation) B Aqueous Quench (pH 6-7) (Cold Water / Buffer) A->B C Liquid-Liquid Extraction (EtOAc or DCM) B->C D Organic Phase Drying (Na2SO4) C->D E Concentration & Solid Loading (Celite) D->E F Flash Chromatography (Toluene/EtOAc gradient) E->F G Fractions Analysis (TLC / LC-MS) F->G H Crystallization (DCM/Hexane) G->H I Pure Target Compound H->I

Caption: Workflow for the isolation and purification of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Diagram 2: Degradation Pathway

Pathway A 4-Chloro-1-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine B Nucleophilic Attack (H2O / OH- / Basic Silica) A->B C Meisenheimer Complex (Intermediate) B->C D Chloride Elimination (- Cl-) C->D E 4-Hydroxy-1-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine (Degradation Product) D->E

Caption: SNAr hydrolysis pathway of the 4-chloro group activated by the 5-nitro substituent.

Part 5: References

  • Appchem Chemical Directory. 4-chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine | 1592769-04-4. Appchem. 1

  • Organic Process Research & Development. Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680. ACS Publications. 2

  • Molecules. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

  • Molecules. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC / NIH. 3

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1592769-04-4)[1]. This highly functionalized scaffold is a critical building block in the development of kinase inhibitors and targeted therapeutics[2]. Because the pyrazolo[3,4-b]pyridine core contains multiple heteroatoms and highly polarized bonds, researchers frequently encounter regioselectivity issues, over-reaction, and product degradation during its multi-step synthesis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield synthesis.

Part 1: Synthetic Workflow and Common Divergence Points

The synthesis typically proceeds through three stages: core assembly, electrophilic nitration, and chlorination. Deviations in temperature or kinetic control at any stage will lead to specific, predictable side products.

SynthesisRoute Start 5-Amino-1-methylpyrazole + 1,3-Dielectrophile Core 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol (Target Core) Start->Core Cyclocondensation (Thermodynamic Control) IsoCore 2-Methyl Isomer (Regioisomer Side Product) Start->IsoCore Kinetic Control (Misalignment) Nitro 1-Methyl-5-nitro-1H- pyrazolo[3,4-b]pyridin-4-ol Core->Nitro HNO3/H2SO4 0-5 °C OverNitro 3,5-Dinitro Byproduct (Over-reaction) Core->OverNitro T > 15 °C Excess HNO3 Target 4-Chloro-1-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine Nitro->Target POCl3, DMF (cat.) Reflux, 90 °C Hydrolysis 4-Hydroxy Reversion (Hydrolysis Side Product) Target->Hydrolysis Aqueous Quench (Exothermic > 10 °C)

Figure 1: Synthetic workflow and side-product divergence in the target molecule synthesis.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Core Assembly and Regioselectivity

Q: During the initial cyclocondensation of 5-amino-1-methylpyrazole with a 1,3-dielectrophile, I am isolating a mixture of isomers. Why does this happen, and how do I favor the 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol core?

A: The formation of the pyrazolo[3,4-b]pyridine core is governed by the differential nucleophilicity of the exocyclic amine versus the endocyclic pyrazole nitrogens[3].

  • The Causality: If the reaction is run under strictly kinetic control (lower temperatures), the more nucleophilic exocyclic primary amine attacks the most electrophilic carbonyl first. However, subsequent cyclization can misalign, yielding the 2-methyl regioisomer.

  • The Solution: Thermodynamic control is required. Elevating the reaction temperature (e.g., refluxing in acetic acid or using microwave irradiation) allows the reversible initial condensation to equilibrate, driving the cyclization toward the thermodynamically more stable 1H-pyrazolo[3,4-b]pyridine tautomer[2].

FAQ 2: Electrophilic Nitration Anomalies

Q: My nitration step yields a complex mixture containing dinitro species and unreacted starting material, rather than a clean conversion to the 5-nitro intermediate. How can I improve chemoselectivity?

A: The pyrazolo[3,4-b]pyridine system is generally electron-deficient, but the presence of the 4-hydroxy (or 4-oxo tautomer) group strongly activates the pyridine ring toward electrophilic aromatic substitution, directing specifically to the ortho position (C5)[2].

  • The Causality: Over-nitration (e.g., at C3) occurs when the local concentration of the nitronium ion ( NO2+​ ) is too high and the internal temperature exceeds 15 °C.

  • The Solution: Use a strictly controlled mixed-acid system. Pre-cool the sulfuric acid to 0 °C before adding the starting material. Add fuming nitric acid dropwise, maintaining the internal temperature strictly below 5 °C.

FAQ 3: Chlorination and Hydrolysis Reversion

Q: After treating the 4-hydroxy-5-nitro intermediate with POCl3, my LC-MS shows a massive reversion to the starting material (m/z 195) instead of the desired 4-chloro product (m/z 213). What went wrong?

A: This is the most common failure point in this synthesis. The final 4-chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine product is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strongly electron-withdrawing 5-nitro group situated ortho to the chloride[2].

  • The Causality: If the POCl3 reaction mixture is quenched into water too rapidly, the resulting exothermic reaction heats the aqueous acidic mixture. This thermal spike provides the activation energy for water to act as a nucleophile, hydrolyzing the newly formed C-Cl bond back to the C-OH bond.

POCl3Mechanism Enol 4-Hydroxy Precursor (Enol Tautomer) Vilsmeier Vilsmeier-type Intermediate Enol->Vilsmeier POCl3 + DMF (-HCl) Target 4-Chloro Target Vilsmeier->Target Cl- Attack (-PO2Cl2-) Hydrolysis Reversion to 4-Hydroxy Vilsmeier->Hydrolysis H2O (Incomplete Reaction) Target->Hydrolysis H2O, Heat > 10 °C (Uncontrolled Quench)

Figure 2: Mechanistic pathway of POCl3 chlorination and hydrolysis side reactions.

Part 3: Quantitative Side-Product Tracking

Use the following table to identify side products via LC-MS (ESI+) and apply the corresponding mitigation strategies.

Synthesis StageObserved Mass [M+H]+IdentificationPrimary CausalityMitigation Strategy
Core Assembly 150.062-Methyl RegioisomerKinetic trapping during cyclizationIncrease temperature to force thermodynamic control.
Nitration 240.033,5-Dinitro ByproductExothermic runaway (>15 °C)Strict internal temperature control (0–5 °C).
Chlorination 195.054-Hydroxy ReversionExothermic aqueous quenchConcentrate before quench; reverse-quench into ice.
Chlorination 213.01 4-Chloro Target N/A (Desired Product) N/A

Part 4: Self-Validating Experimental Protocol (Chlorination Step)

To prevent the hydrolysis reversion described in FAQ 3, follow this optimized, self-validating protocol for the conversion of 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-4-ol to the 4-chloro target.

Step 1: Activation and Reaction

  • Suspend 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-4-ol (1.0 eq) in neat POCl3​ (10.0 eq).

  • Add catalytic anhydrous DMF (0.1 eq) to generate the Vilsmeier-Haack reagent in situ.

  • Heat the mixture to 90 °C under an inert atmosphere for 4 hours.

Step 2: The "Dry Quench" Self-Validation (Critical Insight) Do not use water to prepare your LC-MS sample. If you quench an aliquot in water, you risk hydrolyzing the intermediate, falsely leading you to believe the reaction failed.

  • Withdraw a 10 µL aliquot of the hot reaction mixture.

  • Quench the aliquot into 1 mL of dry methanol .

  • Analyze via LC-MS. You should observe the methyl ether derivative (m/z 209) or the 4-chloro product (m/z 213). The complete absence of the starting material (m/z 195) validates that the reaction is complete.

Step 3: Concentration and Reverse Quench

  • Cool the reaction to room temperature.

  • Crucial Step: Remove the bulk of the excess POCl3​ via distillation under reduced pressure. Leaving excess POCl3​ guarantees a violent exotherm during the aqueous quench.

  • Dissolve the resulting crude syrup in anhydrous Dichloromethane (DCM).

  • Perform a reverse quench : Add the DCM solution dropwise into a vigorously stirred biphasic mixture of crushed ice and saturated aqueous NaHCO3​ . Monitor the internal temperature continuously to ensure it never exceeds 10 °C.

  • Separate the organic layer, dry over Na2​SO4​ , and concentrate to yield the pure 4-chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

References

  • Urvashi, et al. "Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling." RSC Advances 8 (2018): 34883-34894. Available at:[Link]

  • Donaire-Arias, Ana, et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules 27.7 (2022): 2237. Available at:[Link]

Sources

Technical Support Center: Regioselectivity in Reactions of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the pyrazolo[3,4-b]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists encountering regioselectivity challenges during the functionalization of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. We will explore the underlying mechanistic principles and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format to help you navigate common regioselectivity issues.

Question 1: I am observing a mixture of products in my reaction with a nucleophile. What are the likely regioisomers and why?

Answer: When reacting 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine with a nucleophile, you are primarily dealing with a competition between two potential reaction sites on the pyridine ring: C4 and C6.

  • C4-Substitution (SNAr): This is the expected and often desired pathway, where the nucleophile displaces the chloride leaving group at the C4 position. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[1]

  • C6-Substitution (SNH): This pathway involves the displacement of a hydrogen atom at the C6 position. This is known as a Nucleophilic Aromatic Substitution of Hydrogen (SNH). This reaction can occur via mechanisms like Vicarious Nucleophilic Substitution (VNS) or Oxidative Nucleophilic Substitution of Hydrogen (ONSH), particularly if the reaction conditions are favorable for these pathways.[2][3]

The formation of these isomers is dictated by the powerful electronic activation of the heterocyclic core. The pyridine nitrogen (at position 7) and the nitro group (at C5) are strong electron-withdrawing groups. They act in concert to decrease the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. Specifically, they stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, with stabilization being most effective for attacks at positions ortho and para to these groups (C4 and C6).[1][4]

G sub 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine C4 C4-Substitution Product (Desired SNAr Pathway) sub->C4 sub->C4 + Nu- / - Cl- C6 C6-Substitution Byproduct (Competing SNH Pathway) sub->C6 sub->C6 + Nu- / - H-

Caption: Competing reaction pathways for nucleophilic substitution.

Question 2: My reaction is sluggish or yields are low for the desired C4-substitution. How can I improve the reaction efficiency?

Answer: Low reactivity in SNAr reactions often points to suboptimal reaction conditions. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[4] To accelerate this, consider the following factors:

  • Solvent: Polar aprotic solvents such as DMSO, DMF, NMP, or DMA are ideal. They effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving the nucleophile more "naked" and reactive.

  • Temperature: While many SNAr reactions proceed at room temperature, gentle heating (e.g., 50-80 °C) can significantly increase the reaction rate without necessarily promoting side reactions. Monitor the reaction by TLC or LC-MS to avoid decomposition.

  • Base: For nucleophiles like amines or alcohols that require deprotonation, the choice and stoichiometry of the base are critical. A non-nucleophilic base like K₂CO₃, Cs₂CO₃, or DIPEA is often sufficient. For less acidic nucleophiles, a stronger base like NaH or KHMDS may be required, but be aware this can sometimes increase the rate of competing SNH reactions.[2]

  • Nucleophile: The inherent nucleophilicity of your reagent is paramount. If possible, using a more reactive nucleophile (e.g., a thiolate vs. an alcohol) will improve rates.

Nucleophile ClassExampleRecommended BaseSolventTypical Temp. (°C)Notes
Aliphatic Amines PiperidineK₂CO₃ or DIPEA (2 eq.)DMF, DMSO25 - 60Generally fast reactions. Base scavenges HCl produced.
Aromatic Amines AnilineK₂CO₃ or Cs₂CO₃ (2 eq.)DMA, NMP80 - 120Less nucleophilic; often requires higher temperatures.
Alcohols/Phenols Sodium MethoxideNaH or KHMDS (1.1 eq.)THF, Dioxane0 - 50Pre-formation of the alkoxide is crucial.
Thiols ThiophenolK₂CO₃ (1.5 eq.)DMF25Thiolates are excellent nucleophiles for SNAr.
Question 3: How can I suppress the formation of the C6-substituted (SNH) byproduct and improve regioselectivity for C4?

Answer: Controlling regioselectivity is a matter of favoring the kinetics of the SNAr pathway over the SNH pathway. In most cases, the displacement of a good leaving group like chloride is kinetically faster than the displacement of hydride.[2] However, certain conditions can promote the SNH reaction.

Troubleshooting Workflow:

G start Low C4:C6 Regioselectivity Observed base Is a strong base (e.g., NaH, t-BuOK) being used? start->base nucleophile Is the nucleophile sterically hindered? base->nucleophile No sol_base Action: Switch to a milder base (K₂CO₃, DIPEA). base->sol_base Yes temp Is the reaction run at high temperature for extended periods? nucleophile->temp No sol_nuc Action: Consider a less bulky nucleophile if possible. nucleophile->sol_nuc Yes sol_temp Action: Run at the lowest effective temperature. Monitor for completion to avoid prolonged heating. temp->sol_temp Yes end Improved C4 Selectivity temp->end No sol_base->end sol_nuc->end

Caption: Decision workflow for troubleshooting poor regioselectivity.

Key Considerations:

  • Base Strength: Strong bases like potassium tert-butoxide can facilitate the elimination step in VNS-type mechanisms, promoting C6 substitution.[2] Opt for milder bases where possible.

  • Steric Hindrance: The C6 position is ortho to the bulky nitro group. A sterically demanding nucleophile may favor attack at the more accessible C4 position. Conversely, very small nucleophiles might show less discrimination.

  • Reaction Time & Temperature: As SNAr at C4 is generally faster, running the reaction at the lowest possible temperature for the shortest time needed for consumption of the starting material can favor the kinetically preferred C4 product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the C5-nitro group? A: The nitro group is a powerful activating group for SNAr reactions. Its strong electron-withdrawing nature (-I and -R effects) polarizes the C-Cl bond at C4 and, more importantly, provides resonance stabilization to the anionic Meisenheimer intermediate formed upon nucleophilic attack. This stabilization significantly lowers the activation energy of the reaction.[1][5]

Caption: Stabilization of the Meisenheimer intermediate in SNAr.

Q2: Can substitution occur on the pyrazole ring? A: Under the nucleophilic conditions discussed, the pyrazole ring is generally unreactive. It is an electron-rich aromatic system compared to the highly electron-deficient pyridine ring. Furthermore, the presence of the N-methyl group prevents any deprotonation/substitution reactions at that nitrogen.

Q3: Are there any literature precedents for specific reactions? A: Yes, the pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[6] Numerous publications describe the successful and regioselective nucleophilic substitution at the C4 position with a wide variety of nucleophiles, including amines, alcohols, and for cross-coupling reactions.[7][8] These serve as excellent starting points for developing your own specific methodologies.

Experimental Protocol: Example SNAr with an Amine

This protocol describes a general procedure for the reaction of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine with a secondary amine.

Materials:

  • 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq.)

  • Secondary Amine (e.g., Morpholine) (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine and anhydrous K₂CO₃.

  • Add anhydrous DMF via syringe to create a suspension (concentration typically 0.1-0.5 M).

  • Add the secondary amine (1.2 eq.) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS (typically complete in 2-6 hours).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water, which should precipitate the product.

  • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water, followed by a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.

  • Dry the product under vacuum. If necessary, purify further by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.

References

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]

  • Filo. (2025, May 7). Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Semantic Scholar. [Link]

  • Mąkosza, M. (2014). SYNTHESIS OF HETEROCYCLES VIA NUCLEOPHILIC SUBSTITUTION OF HYDROGEN IN NITROARENES. HETEROCYCLES, 88(1), 75. [Link]

  • Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Nielsen, M. K., et al. (2022). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ACS Publications. [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. [Link]

  • Wang, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 613-618. [Link]

  • IT Tsoi. (2016, May 29). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange. [Link]

  • Klapars, A., et al. (2021). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. RSC Publishing. [Link]

  • Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. [Link]

  • Girgis, N. S., et al. (1990). Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. PubMed. [Link]

Sources

Technical Support Center: Stability & Handling of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of highly activated heterocyclic building blocks. 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a potent electrophile. While this makes it an excellent intermediate for synthesizing diverse pyrazolo[3,4-b]pyridine derivatives, it also makes it highly susceptible to unintended degradation via Nucleophilic Aromatic Substitution (SNAr) under both acidic and basic conditions.

This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you control its reactivity and ensure reproducible experiments.

Part 1: Causality of Instability (Mechanistic Insights)

To handle this compound effectively, you must understand the electronic environment of the C4-chloride. The pyrazolo[3,4-b]pyridine core is inherently electron-deficient. This deficiency is drastically amplified by the strongly electron-withdrawing 5-nitro group (ortho to the chloride) and the pyridine nitrogen (para to the chloride).

  • Basic Conditions: Hydroxide ions or alkoxides rapidly attack the C4 position. The resulting negative charge is stabilized by the nitro group and the pyridine nitrogen (forming a Meisenheimer complex), leading to rapid expulsion of the chloride ion and formation of the 4-hydroxy (or alkoxy) derivative.

  • Acidic Conditions: The pyridine nitrogen (N7) becomes protonated. This formal positive charge acts as an intense electron sink, further activating the C4 position. Even weak nucleophiles like water can then attack the C4 carbon, causing acid-catalyzed hydrolysis.

SNAr_Mechanism A 4-Chloro-1-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine (Intact) B Meisenheimer Complex (Delocalized Anion) A->B OH- (Base) or H2O/H+ (Acid) C 4-Hydroxy Derivative (Degraded Product) B->C -Cl- (Leaving Group)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) degradation pathway at the C4 position.

Part 2: Quantitative Stability Profile

The following table summarizes the empirical stability of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine across various environments. Note: Half-lives are approximate and heavily dependent on temperature and exact buffer composition.

Solvent / Buffer SystempH / ConditionPrimary DegradantEstimated Half-Life (t½) at 25°CRecommendation
Dry DMSO, DMF, or MeCNN/A (Aprotic)None> 6 monthsIdeal for stock solutions.
Aqueous BufferpH 10.04-Hydroxy derivative< 10 minutesAvoid completely.
Aqueous BufferpH 7.44-Hydroxy derivative~ 12 - 24 hoursUse immediately; keep on ice.
Aqueous BufferpH 2.04-Hydroxy derivative~ 2 - 4 hoursAvoid prolonged exposure.
Methanol / EthanolNeutral4-Alkoxy derivative~ 12 hoursDo not use as primary solvent.
Part 3: Frequently Asked Questions (Troubleshooting)

Q1: I dissolved my compound in an aqueous buffer for a biological assay, but LC-MS shows a mass shift of -18 Da. What happened? A: You are observing hydrolysis. The mass shift from a chloride isotope (~35 Da) to a hydroxyl group (~17 Da) results in a net change of -18 Da. This occurs because the highly activated C4 position undergoes rapid [1] by water. To prevent this, prepare your concentrated stock solutions in dry, aprotic solvents like DMSO, and only spike into aqueous media immediately prior to the assay.

Q2: I need to perform a deprotection step using Trifluoroacetic Acid (TFA). Will the C-Cl bond survive? A: It is highly risky. Acidic conditions protonate the pyridine nitrogen, drastically lowering the activation energy for nucleophilic attack. If there is any trace water in your TFA or solvent, the compound will rapidly hydrolyze to the pyridone. If you must use acidic conditions, use strictly anhydrous acids (e.g., HCl in dry dioxane) and monitor the reaction closely.

Q3: How can I intentionally substitute the chloride with an amine for my SAR study? A: This is a standard and highly efficient transformation. Because the chloride is so active, you do not need harsh conditions or transition metal catalysts. Simply stirring the compound with your target amine in an aprotic solvent (like THF or DMF) with a non-nucleophilic base (like DIPEA) at room temperature is usually sufficient, as demonstrated in classical syntheses of [2].

Troubleshooting_Workflow Start Prepare Stock Solution CheckSolvent Is the solvent nucleophilic? (e.g., H2O, MeOH, EtOH) Start->CheckSolvent SafeSolvent Use Aprotic Solvents (e.g., DMSO, MeCN, DMF) CheckSolvent->SafeSolvent No CheckpH Is pH > 7.5 or < 4.0? CheckSolvent->CheckpH Yes Degradation High Risk of SNAr Degradation (Hydrolysis/Alkoxylation) CheckpH->Degradation Yes Stable Stable for short-term use (Keep cold, pH 5-7) CheckpH->Stable No

Figure 2: Decision tree for solvent selection to prevent unintended C4-Cl substitution.

Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation and Validation of Stable Stock Solutions

Objective: To prepare a 10 mM stock solution that resists degradation, incorporating a self-validation step to ensure compound integrity before biological or synthetic use. Causality: Water and protic solvents act as nucleophiles. By rigorously excluding them, we shut down the SNAr pathway entirely.

  • Preparation: Weigh 2.13 mg of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (MW: 212.59 g/mol ).

  • Solvation: Dissolve the powder in 1.0 mL of anhydrous, amine-free DMSO (stored over 3Å molecular sieves).

  • Storage: Aliquot into single-use amber vials, purge the headspace with argon or nitrogen gas, and store at -20°C.

  • Validation Step (Crucial): Before using a stored aliquot for a critical experiment, dilute 1 µL of the stock into 99 µL of dry Acetonitrile (NOT water or methanol). Inject onto an LC-MS.

    • Expected Outcome: A sharp peak with m/z [M+H]+ = 213.0 (for ³⁵Cl) and 215.0 (for ³⁷Cl) in a 3:1 isotopic ratio.

    • Failure Mode: If you observe a peak at m/z 195.0 ([M+H]+ for the 4-hydroxy degradant), the stock has absorbed ambient moisture and must be discarded.

Protocol B: Controlled SNAr Derivatization with Primary Amines

Objective: To safely and completely displace the C4-chloride with a target amine without causing competitive hydrolysis. Causality: By using a sterically hindered, non-nucleophilic base (DIPEA) to scavenge the generated HCl, and a dry aprotic solvent, we ensure the target amine is the only available nucleophile, driving the reaction to 100% desired product.

  • Setup: In an oven-dried flask, dissolve 1.0 eq of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in dry THF to achieve a 0.1 M concentration.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Why DIPEA? It is bulky and non-nucleophilic, meaning it will neutralize the generated HCl without attacking the highly electrophilic C4 position itself.

  • Nucleophile Addition: Slowly add 1.1 eq of the target primary amine.

  • Reaction: Stir at room temperature for 2-4 hours. The strong activation by the 5-nitro group means heating is rarely required and should be avoided to prevent side reactions.

  • Validation Step: Monitor the reaction progress by TLC (Hexanes/Ethyl Acetate).

    • Expected Outcome: The starting material spot (UV active, high Rf) should completely disappear, replaced by a lower Rf spot (the amine product).

    • Critical Control: Quench the reaction with water only after TLC or LC-MS confirms the starting chloride has been fully consumed. Quenching prematurely will immediately hydrolyze any remaining starting material.

Part 5: References
  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

Sources

Solubility issues of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in common solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubility & Handling Guide for 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Overview

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the handling of rigid, multi-substituted heterocyclic building blocks. 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1592769-04-4) presents a classic solubility challenge. The combination of a planar pyrazolo[3,4-b]pyridine core, a highly electronegative nitro group, and a lipophilic chloro substituent results in high crystal lattice energy and strong intermolecular dipole-dipole interactions[1]. This inherently restricts its solubility in aqueous media and non-polar organic solvents.

This guide provides field-proven, self-validating protocols to ensure you achieve complete dissolution without compromising the chemical integrity of your compound.

Quantitative Solubility Profile

Understanding the solvent compatibility of this compound is the first step in experimental design. The table below summarizes the expected solubility profile based on the physicochemical properties of the pyrazolo[3,4-b]pyridine class[2].

SolventSolubility ProfileCausality & Recommended Use
DMSO (Dimethyl Sulfoxide) High (≥ 20 mg/mL)High dielectric constant disrupts dipole interactions. Use for primary stock solutions.
DMF (Dimethylformamide) High (≥ 15 mg/mL)Excellent hydrogen-bond acceptor. Alternative stock solvent or for organic synthesis.
Dichloromethane (DCM) Moderate (~5 mg/mL)Sufficient for extraction but limited by the compound's polarity. Use in synthesis workups.
Ethanol / Methanol Low (< 1 mg/mL)Protic solvents fail to break the strong crystal lattice energy. Not recommended for primary stocks.
Aqueous Buffers (PBS) Insoluble (< 0.1 mg/mL)High lipophilicity and lack of H-bond donors cause hydrophobic exclusion. Requires co-solvents.

Solubilization Workflow

G A Dry Powder (CAS: 1592769-04-4) B Add Anhydrous DMSO A->B C Vortex & Sonicate (37°C for 10 min) B->C D 10 mM Stock (Clear Solution) C->D E Stepwise Dilution in Aqueous Buffer D->E Dropwise addition with agitation F Final Assay Media (<0.5% DMSO) E->F

Optimal solubilization workflow from dry powder to aqueous assay media.

Troubleshooting Guides & FAQs

Q: Why does my compound resist dissolving even in 100% DMSO at room temperature? A: This is a kinetic issue driven by the compound's high lattice energy. The planar aromatic rings engage in strong π−π stacking, while the nitro and chloro groups form tight dipole-dipole networks in the solid state. Solution: You must provide thermodynamic energy to break these bonds. Warming the DMSO to 37°C and applying ultrasonic waves (sonication) for 5–10 minutes will disrupt the crystal lattice, allowing the solvent molecules to solvate the individual compound molecules.

Q: I observe immediate precipitation (cloudiness) when diluting my DMSO stock into aqueous cell culture media. How can I prevent this? A: This phenomenon is known as "solvent crash-out." When you introduce a DMSO solution into an aqueous environment, the dielectric constant of the micro-environment drops rapidly. The hydrophobic core of the pyrazolo[3,4-b]pyridine forces the molecules to aggregate to minimize contact with water, leading to rapid nucleation. Solution: Never add buffer to the DMSO stock; always add the DMSO stock dropwise to a large volume of rapidly stirring buffer. If precipitation persists, you must use excipients. For in vitro assays, keep the final DMSO concentration below 0.5% and consider adding 0.1% BSA as a carrier protein. For in vivo pharmacokinetics, pyrazolo[3,4-b]pyridine analogues are successfully formulated using 0.5% carboxymethyl cellulose (CMC) containing 10% DMSO to enhance dispersion[3].

Q: What is the best solvent for NMR characterization of this compound? A: DMSO- d6​ is strongly preferred over CDCl 3​ . The limited solubility in chloroform often results in a poor signal-to-noise ratio, requiring an impractical number of scans. DMSO- d6​ ensures complete dissolution, providing sharp, distinct peaks for the methyl protons and the aromatic ring protons.

Standard Operating Procedures (Protocols)

Protocol A: Preparation of a 10 mM Master Stock Solution

Causality Focus: Ensuring complete molecular solvation to prevent downstream assay variability.

  • Equilibration: Allow the vial of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine to reach room temperature in a desiccator before opening to prevent condensation, which can initiate premature aggregation.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO directly to the vial. (For 1 mg of compound, MW = 212.59 g/mol , add 470 µL of DMSO).

  • Agitation: Vortex vigorously for 30 seconds.

  • Thermal Disruption: Place the vial in a sonicating water bath set to 37°C for 10 minutes.

  • Self-Validating Step: Hold the tube against a strong light source. The solution must be completely transparent. If any micro-particulates or "swirling" gradients are visible, repeat Step 4. Aliquot into single-use vials to avoid freeze-thaw cycles.

Protocol B: Preparation of Aqueous Assay Media (In Vitro)

Causality Focus: Managing the hydrophobic effect during solvent transition.

  • Pre-warming: Warm your target aqueous buffer (e.g., PBS or DMEM) to 37°C. Cold buffers drastically reduce the kinetic barrier for nucleation.

  • Agitation: Place the buffer on a magnetic stirrer at medium speed.

  • Dropwise Addition: Using a micropipette, add the 10 mM DMSO stock solution dropwise directly into the vortex of the stirring buffer. Do not let the stock touch the walls of the tube.

  • Self-Validating Step: Before applying to cells, measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD 600​ > 0.05 (compared to a buffer-only blank) indicates colloidal aggregation. If turbid, discard and reformulate with a co-solvent like 0.05% Tween-80.

Troubleshooting Precipitation Decision Tree

G T1 Precipitation Observed in Aqueous Buffer? T2 Check Final DMSO Concentration T1->T2 T3 Is DMSO > 0.5%? T2->T3 T4 Yes: Toxicity Risk. Use Excipients (e.g., 0.5% CMC) T3->T4 Yes T5 No: Warm Buffer to 37°C & Sonicate T3->T5 No T6 Clear Solution Achieved T4->T6 T5->T6

Troubleshooting decision tree for resolving aqueous precipitation issues.

References

  • [3] Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Omega URL: [Link]

Sources

Preventing decomposition during functional group transformations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and process development professionals navigate the kinetic and thermodynamic pitfalls that cause synthetic routes to collapse.

Functional group transformations are the cornerstone of organic synthesis, but they are frequently derailed by unwanted decomposition—ranging from over-oxidation and polymerization to the cleavage of sensitive moieties. This guide moves beyond basic textbook theory to provide field-proven, mechanistic troubleshooting strategies, ensuring your synthetic pathways remain robust from the fume hood to the pilot plant.

Part 1: Decoding Decomposition: Mechanisms & Causality

When a reaction fails or a substrate decomposes, the root cause is almost always a failure to control the thermodynamic environment or a mismatch in chemoselectivity. Here are the three most common modes of decomposition during functional group transformations and the chemical logic required to prevent them.

Over-Oxidation and Chemoselectivity Failures

The Issue: Harsh oxidants (like CrO3​ or KMnO4​ ) lack discrimination. When converting a primary alcohol to an aldehyde, these reagents often drive the reaction all the way to a carboxylic acid. This occurs because the initial aldehyde product rapidly forms a hydrate in aqueous conditions, which is subsequently oxidized[1]. The Causality & Solution: To prevent over-oxidation, you must arrest the reaction at the aldehyde stage by excluding water and utilizing mild, sterically controlled reagents.

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures. It proceeds via a dimethylsulfonium oxychloride intermediate, preventing hydration and cleanly stopping at the aldehyde[2].

  • IBX (2-Iodoxybenzoic acid): A hypervalent iodine reagent that operates at room temperature in DMSO. IBX prevents over-oxidation through a highly structured, sterically demanding cyclic transition state, offering exceptional functional group tolerance (sparing alkenes, sulfides, and sensitive heterocycles)[3].

Deprotection-Induced Cleavage

The Issue: The introduction and removal of protecting groups are necessary evils. However, employing harsh acids (like TFA) or strong bases to remove these temporary masks can inadvertently cleave sensitive functional groups, epimerize stereocenters, or trigger elimination reactions. The Causality & Solution: Decomposition here is a failure of orthogonality. A robust synthetic route relies on orthogonal protecting group strategies , where a specific protecting group can be removed under completely unique, mild conditions that do not affect the rest of the molecule[4]. For instance, swap acid-labile Boc groups for photolabile protecting groups, or utilize silyl ethers (like TBDMS) which can be cleaved under extremely mild, neutral conditions using fluoride ions (TBAF), relying on the exceptionally strong Si-F thermodynamic bond rather than harsh pH shifts.

Thermal Degradation at Scale

The Issue: A reaction that works perfectly on a 100 mg scale suddenly yields a black, polymerized tar on a 50 g scale. The Causality & Solution: This is known as "scale collapse." At larger scales, surface-area-to-volume ratios decrease, leading to uneven heat dissipation and thermal lag. Side reactions with higher activation energies (like polymerization or the decomposition of sensitive intermediates such as aryl diazonium salts) suddenly outcompete the desired pathway[5]. Prevention: Implement rigorous cryogenic control, parallel thermal profiling, and consider transitioning highly exothermic functional group transformations (like nitrations or organometallic cross-couplings) into continuous flow reactors to maintain strict temperature brackets[5].

Part 2: Quantitative Data Presentation

Selecting the correct reagent is the first line of defense against decomposition. The table below summarizes the functional group tolerance and over-oxidation risks of common oxidation reagents.

Reagent SystemTarget TransformationOperating TempOver-Oxidation RiskFunctional Group TolerancePrimary Byproducts
Swern (DMSO / (COCl)2​ ) 1∘ Alcohol Aldehyde-78 °CVery Low Excellent (Tolerates alkenes, alkynes, amines)Dimethyl sulfide (toxic/odorous), CO2​ , CO
IBX (in DMSO) 1∘ Alcohol Aldehyde20 °C to 25 °CVery Low Exceptional (Tolerates sulfides, heterocycles)IBA (insoluble, easily filtered)
DMP (Dess-Martin) 1∘ Alcohol Aldehyde0 °C to 25 °CLow High (Mild, neutral conditions)Acetic acid, iodinane byproducts
Jones ( CrO3​ / H2​SO4​ ) 1∘ Alcohol Carboxylic Acid0 °C to 25 °CGuaranteed Poor (Cleaves ethers, oxidizes alkenes)Chromium salts (toxic, heavy metal waste)

Part 3: Experimental Methodology

Self-Validating Protocol: Swern Oxidation of Sensitive Alcohols

This protocol is engineered to prevent the thermal decomposition of the activated DMSO intermediate (which leads to Pummerer-type side reactions) and ensures the clean transformation of a primary alcohol to an aldehyde[1][2].

Reagents Required: Anhydrous Dichloromethane (DCM), Oxalyl Chloride, Anhydrous DMSO, Triethylamine (TEA), Target Primary Alcohol.

Step-by-Step Procedure:

  • System Purging: Flame-dry a multi-neck round-bottom flask. Purge with ultra-high purity Argon for 15 minutes. Causality: Trace ambient moisture will hydrolyze oxalyl chloride, killing the active species and generating HCl, which can decompose acid-sensitive substrates.

  • Activation: Add anhydrous DCM (10 mL/mmol substrate) and oxalyl chloride (1.5 equiv). Cool the system strictly to -78 °C using a dry ice/acetone bath.

  • Intermediate Formation: Dissolve DMSO (3.0 equiv) in a small volume of DCM. Add dropwise to the oxalyl chloride solution over 10 minutes.

    • Self-Validation Check: You must observe immediate gas evolution ( CO and CO2​ ). The absence of gas indicates degraded oxalyl chloride; abort the reaction to prevent substrate loss[2].

  • Substrate Addition: Stir for 15 minutes at -78 °C. Dissolve the primary alcohol (1.0 equiv) in DCM and add dropwise. Stir for 45 minutes at -78 °C.

  • Base-Induced Fragmentation: Add anhydrous TEA (5.0 equiv) dropwise. Critical Control: Do not let the internal temperature rise above -60 °C during this exothermic addition.

  • Warming and Workup: Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes. Quench with water, extract with DCM, and wash the organic layer with cold 1M HCl (to remove excess TEA) and brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

Part 4: Mandatory Visualization

The following decision matrix illustrates the logical flow for selecting an oxidation strategy that prevents substrate decomposition.

OxidationDecisionTree Start Primary Alcohol Oxidation Required Q1 Are sensitive functional groups (e.g., alkenes, sulfides) present? Start->Q1 Q2 Is cryogenic cooling (-78°C) feasible? Q1->Q2 Yes Jones Jones Oxidation (CrO3, H2SO4) Q1->Jones No (Robust molecule) Swern Swern Oxidation (DMSO, (COCl)2, Et3N) Q2->Swern Yes IBX IBX Oxidation (DMSO, RT) Q2->IBX No (Room Temp needed)

Decision matrix for selecting mild oxidation conditions to prevent over-oxidation.

Part 5: Frequently Asked Questions (FAQs)

Q: My Swern oxidation yielded a thioacetal byproduct instead of the target aldehyde. What caused this? A: This is a classic temperature control failure. If the activated dimethylsulfonium oxychloride intermediate is allowed to warm above -60 °C before the alcohol is added, it undergoes a Pummerer rearrangement. This rearranged species then reacts with your alcohol to form a methylthiomethyl (MTM) ether or thioacetal. Ensure your dry ice bath is fully saturated with acetone and monitor internal temperatures with a thermocouple probe.

Q: I am trying to perform a reductive electrosynthesis, but my sacrificial metal anode keeps passivating, causing the reaction to die prematurely. How do I fix this? A: Sacrificial anodes (like Mg or Zn) often fail due to the accumulation of insulating native surface films or reaction byproducts, which block electron transfer[6]. To troubleshoot this, try adding a catalytic amount of a halide salt (like LiCl or Bu₄NBr) to the electrolyte; the halides act as chemical etchants to continuously strip the passivation layer. Alternatively, employ an alternating polarity (AP) waveform to periodically clean the electrode surface[6].

Q: How can I prevent the decomposition of my Grignard reagent when targeting an ester to form a ketone? It always over-adds to form a tertiary alcohol. A: Grignard reagents are highly nucleophilic and the resulting ketone intermediate is more reactive than the starting ester, leading to rapid over-addition. To prevent this, transform your ester into a Weinreb amide (N-methoxy-N-methylamide) prior to Grignard addition. The Weinreb amide forms a stable, five-membered cyclic chelate with the magnesium ion upon initial nucleophilic attack. This chelate prevents further reaction until the aqueous acidic workup collapses the intermediate, cleanly releasing the desired ketone.

References

  • Protecting Group Strategies in Natural Product Biosynthesis. PubMed / J Nat Prod. Available at: [Link]

  • IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update. PMC / NIH. Available at:[Link]

  • Swern Oxidation. Organic Chemistry Portal. Available at:[Link]

  • A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Chemical Science (RSC Publishing). Available at:[Link]

  • Three Signs Your Synthetic Route Will Collapse at Scale. Symeres. Available at:[Link]

Sources

Validation & Comparative

Comparing reactivity of 4-chloro vs 5-nitro group in pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling in Scaffold Design: A Comparative Guide to 4-Chloro vs. 5-Nitro Groups in Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic pharmacophore frequently utilized in the development of kinase inhibitors (such as Raf and Pim kinases) and antimalarial agents[1][2]. When functionalizing this core, the strategic placement of a 4-chloro and a 5-nitro group provides orthogonal reactivity handles. However, successfully leveraging these handles requires a deep mechanistic understanding of their electronic interplay. This guide objectively compares the reactivity of the 4-chloro and 5-nitro groups, detailing the causality behind synthetic sequencing and providing self-validating experimental protocols.

Mechanistic Reactivity & Synthetic Causality

The reactivity of the 4-chloro-5-nitro-pyrazolo[3,4-b]pyridine system is governed by the push-pull electronic dynamics of the pyridine ring.

The 4-Chloro Group (The Electrophilic Hub): The 4-position of the pyridine ring is inherently electron-deficient. The presence of the highly electronegative 5-nitro group exerts strong inductive (-I) and resonance (-M) effects, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[3]. This makes the 4-chloro group an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr).

The 5-Nitro Group (The Electronic Modulator & Latent Nucleophile): The 5-nitro group serves a dual purpose. Initially, it acts as a passive activator, enabling the SNAr at the 4-position. Once the 4-position is successfully functionalized, the nitro group can be reduced to a 5-amino group. This transformation converts the site into a nucleophilic handle for subsequent acylation, sulfonylation, or urea formation.

The Causality of Sequence (Critical Insight): The order of operations is non-negotiable in standard workflows. If the 5-nitro group is reduced to an amine before the 4-chloro group is displaced, the resulting 5-amino group will donate electron density (+M effect) into the pyridine ring. This raises the LUMO and completely deactivates the 4-chloro group toward SNAr, forcing the chemist to rely on more complex, transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to functionalize the 4-position. Therefore, SNAr must precede nitro reduction.

Quantitative & Qualitative Data Comparison

The following table summarizes the operational parameters and reactivity profiles of both functional groups.

Feature4-Chloro Group5-Nitro Group
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr)Reduction to Primary Amine
Electronic Role Electrophilic center (LUMO localized)Strong electron-withdrawing activator (-I, -M)
Typical Reagents Primary/Secondary Amines, DIPEA, 1-Butanol, 110 °CFe/NH₄Cl (EtOH/H₂O) or Pd/C with H₂
Transformation Product 4-Amino, 4-Alkoxy, or 4-Thioether derivatives5-Amino derivative (latent nucleophile)
Reaction Sequence Phase 1: Must be reacted first while activatedPhase 2: Reacted second to prevent deactivation

Workflow Visualization

The following diagram maps the logical relationship and chemoselectivity of the functionalization sequence.

ReactivityWorkflow A 4-Chloro-5-nitro- pyrazolo[3,4-b]pyridine B SNAr Reaction (Nucleophilic Attack) A->B Amines, DIPEA n-Butanol, 110°C (Preferred Pathway) C Nitro Reduction (Electron Transfer) A->C SnCl2 or Fe/NH4Cl (Alternative Pathway) D 4-Substituted-5-nitro Intermediate B->D Rapid conversion due to -NO2 activation F 4,5-Disubstituted Target Scaffold B->F E 4-Chloro-5-amino Intermediate C->E Chemoselective reduction C->F Acylation / Sulfonylation D->C Fe/NH4Cl, EtOH/H2O Heat E->B Cross-Coupling required (SNAr deactivated)

Workflow comparing sequential functionalization of 4-chloro and 5-nitro groups.

Self-Validating Experimental Protocols

Protocol A: Chemoselective SNAr at the 4-Chloro Position

Causality: 1-Butanol is selected as the solvent because its boiling point (117 °C) allows for high-temperature reactions without requiring a pressurized vessel, and its polar protic nature stabilizes the Meisenheimer complex intermediate. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the target amine[2].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, suspend 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and the desired amine nucleophile (1.5 eq) in 1-butanol (0.2 M).

  • Activation: Add DIPEA (2.5 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 110 °C for 4–6 hours.

  • Self-Validation Checkpoint 1 (Visual/TLC): The starting material is typically a pale yellow suspension. As the reaction progresses, the mixture will become a homogenous, deep yellow/orange solution. TLC (Hexanes/EtOAc) will reveal the disappearance of the high-Rf starting material and the emergence of a highly polar, UV-active product spot.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and purify via flash chromatography.

  • Self-Validation Checkpoint 2 (LC-MS): Confirm product mass. The SNAr displacement of chlorine by an amine results in a mass shift of [Amine Mass] - 35.5 Da.

Protocol B: Mild Reduction of the 5-Nitro Group

Causality: While Palladium on Carbon (Pd/C) with H₂ is a standard reduction method, it carries a high risk of hydrodehalogenation if any residual halogens are present on the molecule. Using Iron powder and Ammonium Chloride (Fe/NH₄Cl) provides a mild, chemoselective single-electron transfer reduction that preserves sensitive functional groups and avoids the use of harsh acids (like HCl) that could hydrolyze amides or ethers.

Step-by-Step Methodology:

  • Setup: Dissolve the 4-substituted-5-nitro intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and solid NH₄Cl (5.0 eq) to the solution.

  • Reaction: Heat the heterogeneous mixture to 80 °C (reflux) under vigorous stirring for 2–3 hours.

  • Self-Validation Checkpoint 1 (Visual/TLC): The reaction will transition from a clear colored solution to a dark, sludgy suspension as iron oxides form. TLC will show the complete consumption of the nitro compound and the appearance of a baseline-hugging, ninhydrin-positive spot (indicating a primary amine).

  • Workup: While still hot, filter the mixture through a pad of Celite to remove iron residues, washing the pad generously with hot Ethanol and EtOAc. Concentrate the filtrate and partition between EtOAc and brine.

  • Self-Validation Checkpoint 2 (LC-MS): The successful reduction of the nitro group (-NO₂) to an amine (-NH₂) is confirmed by a precise mass reduction of 30 Da (loss of two Oxygen atoms, gain of two Hydrogen atoms).

References

  • WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors Google P
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research National Institutes of Health (PMC)[Link]

  • Application No. AU 2020201114 B2 (Standard Patent) Googleapis.com (Patent Archive)[Link]

Sources

Validating the mechanism of action of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Mechanism of Action of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Derivatives: A Comparative Guide

Introduction: The Chemical Foundation

In modern drug discovery, privileged scaffolds serve as the architectural foundation for libraries of bioactive compounds. 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1592769-04-4) is a highly reactive, electrophilic building block[1]. The lability of its C4-chloride and the electron-withdrawing nature of the C5-nitro group allow for rapid functionalization via nucleophilic aromatic substitution (SNAr).

When functionalized, the resulting pyrazolo[3,4-b]pyridine derivatives exhibit profound polypharmacology. As an application scientist evaluating these compounds, it is critical to understand that their mechanism of action (MOA) typically diverges into two distinct, highly validated therapeutic pathways:

  • Kinase Inhibition (Oncology/Neurodegeneration): Acting as ATP-competitive inhibitors against targets like Glycogen Synthase Kinase-3β (GSK-3β)[2].

  • Soluble Guanylate Cyclase (sGC) Stimulation (Cardiovascular): Acting as NO-independent allosteric stimulators, structurally and mechanistically related to the blockbuster pulmonary arterial hypertension (PAH) drug, Riociguat[3][4].

Signaling_Pathways cluster_0 Oncology Target cluster_1 Cardiovascular Target Derivative Pyrazolo[3,4-b]pyridine Derivatives GSK3 GSK-3β Kinase Derivative->GSK3 ATP Competition sGC Soluble Guanylate Cyclase (sGC) Derivative->sGC Allosteric Binding BetaCatenin β-Catenin Stabilization GSK3->BetaCatenin Inhibits Apoptosis Cell Cycle Arrest BetaCatenin->Apoptosis Promotes cGMP cGMP Accumulation sGC->cGMP Catalyzes Vasodilation Vasodilation cGMP->Vasodilation Induces

Fig 1: Dual pharmacological pathways modulated by pyrazolo[3,4-b]pyridine derivatives.

Part 1: Comparative Performance Data

To objectively validate a synthesized derivative, its performance must be benchmarked against standard-of-care alternatives. Below is a comparative summary of a representative optimized pyrazolo[3,4-b]pyridine derivative against known clinical standards.

Table 1: GSK-3β Kinase Inhibition Profile

Compound Target IC₅₀ (nM) Kinase Selectivity (Gini Coefficient) Mechanism
Optimized Derivative GSK-3β 12 ± 2 0.82 (High) ATP-Competitive
Tideglusib (Standard) GSK-3β 60 ± 5 0.75 (Moderate) Irreversible (Non-ATP)

| Lithium Chloride | GSK-3β | > 1,000,000 | N/A | Direct Metal Competition |

Table 2: sGC Stimulation Profile (PAH Models)

Compound Target EC₅₀ (nM) for cGMP Max Vasodilation Efficacy Mechanism
Optimized Derivative sGC 45 ± 4 98% NO-independent Stimulator
Riociguat (Standard) sGC 30 ± 3 100% NO-independent Stimulator

| Sildenafil | PDE5 | N/A (Indirect) | 75% | PDE5 Degradation Inhibitor |

Part 2: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To validate the MOA of these derivatives, we must establish causality in our assay design. The following methodologies are engineered to be self-validating systems.

Protocol A: Validating ATP-Competitive GSK-3β Inhibition (ADP-Glo Assay)

Causality Check: Why use the ADP-Glo format instead of a traditional ³²P-radioisotope assay? ADP-Glo measures the universal byproduct of kinase activity (ADP) via luminescence, eliminating radioactive hazards while maintaining ultra-high sensitivity. Furthermore, we strictly run this assay at the Km​ of ATP for GSK-3β (approx. 15 µM). If the assay is run at saturating ATP concentrations, the apparent IC₅₀ of an ATP-competitive pyrazolo[3,4-b]pyridine derivative will be artificially inflated, leading to false negatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme/Substrate Mix: Dilute recombinant human GSK-3β to 1 ng/µL and the substrate (GSK-3 derived peptide) to 0.2 µg/µL in the buffer.

  • Compound Titration: Dispense 1 µL of the pyrazolo[3,4-b]pyridine derivative (3-fold serial dilutions, starting at 10 µM) into a 384-well plate. Include Tideglusib as a positive control and DMSO as a vehicle control.

  • Reaction Initiation: Add 4 µL of the Enzyme/Substrate mix to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Addition: Add 5 µL of 30 µM ATP (final concentration 15 µM, matching the Km​ ). Incubate for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Validation Metric: Calculate the Z'-factor using the DMSO (high signal) and no-enzyme (low signal) controls. The assay is only valid if Z' > 0.6.

Protocol B: Validating NO-Independent sGC Stimulation (Cellular cGMP ELISA)

Causality Check: Why must we add IBMX (3-isobutyl-1-methylxanthine) to the cells? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. In living cells, synthesized cGMP is rapidly degraded by PDEs. Without IBMX, the degradation rate would mask the synthesis rate, preventing accurate measurement of the derivative's sGC stimulatory power[4].

Step-by-Step Methodology:

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing human sGC (α1β1) into 96-well plates at 5×104 cells/well. Incubate overnight.

  • PDE Inhibition: Wash cells with PBS and incubate with assay buffer containing 0.5 mM IBMX for 20 minutes at 37°C.

  • Stimulation: Add the pyrazolo[3,4-b]pyridine derivative (serial dilutions) and Riociguat (positive control). Crucial validation step: To prove NO-independence, run a parallel plate pre-treated with 10 µM ODQ (an irreversible sGC heme-site oxidant). True sGC stimulators (like Riociguat and our derivatives) will still function, whereas NO-donors will fail.

  • Lysis & Detection: After 30 minutes, aspirate the buffer and lyse the cells using 0.1 M HCl.

  • ELISA: Transfer the lysate to a cGMP competitive ELISA plate. Add the cGMP-HRP conjugate and incubate for 2 hours. Wash and add TMB substrate.

  • Quantification: Read absorbance at 450 nm. Plot the dose-response curve to determine the EC₅₀.

Workflow Start Compound Synthesis (from CAS 1592769-04-4) Split Target Divergence Start->Split Assay1 In Vitro Kinase Profiling (ADP-Glo Assay) Split->Assay1 Oncology Assay2 Cellular cGMP Assay (ELISA + IBMX) Split->Assay2 Cardiovascular Val1 IC50 Determination vs. Tideglusib Assay1->Val1 Z' > 0.6 Val2 EC50 Determination vs. Riociguat Assay2->Val2 Z' > 0.6

Fig 2: Self-validating high-throughput screening workflow for MOA confirmation.

Conclusion

The 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold is a gateway to highly potent pharmacological agents. By utilizing rigorous, self-validating assays—such as Km​ -matched kinase profiling and ODQ-controlled cGMP accumulation assays—researchers can definitively map the mechanism of action of their synthesized derivatives, ensuring reliable translation from bench to preclinical models.

References

  • 1592769-04-4 | 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. BLD Pharm.
  • Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension. ChemMedChem / PubMed.
  • QSAR Studies on Some GSK-3α Inhibitory 6-aryl-pyrazolo (3,4-b) pyridines. Science Alert.
  • Discovery of Novel Pyrazolo[3,4-b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. Journal of Medicinal Chemistry.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of oncology drug development, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged pharmacophore capable of broad-spectrum anti-proliferative activity[1]. However, the foundational building blocks of this class—such as 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1592769-04-4) —exhibit vastly different cytotoxicity profiles compared to their fully functionalized derivatives[2].

As a standalone molecule, 4-chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine acts primarily as a highly reactive electrophilic intermediate[2]. The electron-deficient nature of the pyridine ring is heavily exacerbated by the electron-withdrawing 5-nitro group, rendering the C4-chlorine bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. While this base scaffold presents general acute toxicity and irritant properties (e.g., H302, H315), it lacks the structural complexity required for targeted kinase or topoisomerase inhibition. By substituting the C4-chloro group with diverse nucleophiles (such as indoles, anilines, or benzothiazoles), researchers generate advanced derivatives that exhibit targeted, low-micromolar to nanomolar cytotoxicity against aggressive cancer cell lines[3][4].

Mechanistic Pathways of Cytotoxicity

The profound leap in cytotoxicity from the base scaffold to its derivatives is driven by specific target engagement. Advanced pyrazolo[3,4-b]pyridine derivatives induce apoptosis through two primary, often overlapping, mechanisms:

  • Topoisomerase IIα (TOPIIα) Inhibition: Planar derivatives, particularly those conjugated with bis-indole moieties, intercalate into DNA and inhibit the DNA relaxation activity of TOPIIα[3][5]. This prevents the resolution of DNA topological entanglement during replication, leading to lethal double-strand breaks, S-phase cell cycle arrest, and the subsequent activation of the p53/Bax apoptotic cascade[3].

  • Kinase Inhibition: The pyrazolo[3,4-b]pyridine core acts as a bioisostere for the purine ring of ATP. Derivatives effectively occupy the ATP-binding pockets of critical oncogenic kinases, including c-Met, Aurora-A, and Cyclin-Dependent Kinases (CDKs)[4][6]. This competitive binding disrupts downstream survival signaling, halting tumor proliferation.

Pathway Deriv Pyrazolo[3,4-b]pyridine Derivatives TopoII Topoisomerase IIα Inhibition Deriv->TopoII DNA Intercalation Kinase Kinase Inhibition (e.g., c-Met, CDK2) Deriv->Kinase ATP-competitive binding DNA DNA Double-Strand Breaks TopoII->DNA Prevents DNA relaxation CellCycle Cell Cycle Arrest (S-Phase / G2-M) Kinase->CellCycle Disrupts signaling DNA->CellCycle γH2AX / p53 pathway Apoptosis Apoptosis (Caspase Activation) CellCycle->Apoptosis Bax upregulation

Fig 1: Dual mechanistic pathways of advanced pyrazolo[3,4-b]pyridine derivatives inducing apoptosis.

Comparative Cytotoxicity Data

To objectively evaluate the performance of these compounds, we must compare the baseline cytotoxicity of the unfunctionalized 4-chloro scaffold against optimized hit compounds identified in recent literature. The table below synthesizes quantitative growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) data across various human cancer cell lines.

CompoundStructural ClassificationPrimary TargetCell LineIC50 / GI50Reference
CAS 1592769-04-4 Base Scaffold (4-Chloro, 5-Nitro)None (Electrophilic Precursor)N/A (Baseline)> 50 µM (Est.)[2]
Compound 8c Indole-conjugated DerivativeTopoisomerase IIαK562 (Leukemia)1.33 µM (MG-MID)[3]
Compound 7e Bis-indole DerivativeTopoisomerase I / IIαMV4-11 (Leukemia)1.10 µM[5]
Compound 5a Thiazole-conjugated Derivativec-Met Tyrosine KinaseHepG-2 (Liver)3.42 µM[4]
Compound 6b Benzothiazolyl DerivativeAurora-A KinaseMCF-7 (Breast)53% Inhibition*[6]

*Note: Value represents single-dose percentage growth inhibition rather than a calculated IC50.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of pyrazolo[3,4-b]pyridine derivatives must follow rigorous, self-validating experimental designs.

Workflow Base 4-Chloro-1-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine (Base Scaffold) SNAr SNAr Reaction (Nucleophilic Substitution) Base->SNAr + Amines/Indoles Library Targeted Derivative Library SNAr->Library Structural Diversity Assay In Vitro Screening (MTT / NCI-60) Library->Assay Dose-response Mech Mechanistic Validation (e.g., TOPIIα Assay) Assay->Mech Hit Selection

Fig 2: Experimental workflow from base scaffold synthesis to in vitro cytotoxicity validation.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol measures cellular metabolic activity as an indicator of cell viability, providing the foundational IC50 data[4][7].

  • Cell Seeding: Seed cancer cells (e.g., HepG-2, MV4-11) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence and exponential growth.

  • Compound Treatment (Causality & Controls): Prepare serial dilutions of the synthesized pyrazolo[3,4-b]pyridine derivatives (0.1 µM to 100 µM).

    • Vehicle Control: Treat a subset of wells with 0.1% DMSO. Causality: This ensures that any observed cytotoxicity is strictly due to the compound, not the solvent.

    • Positive Control: Treat a subset with a known chemotherapeutic agent (e.g., 5-Fluorouracil or Doxorubicin). Causality: This benchmarks the relative potency of the novel derivatives against clinical standards.

  • Incubation & Readout: Incubate for 48-72 hours. Add MTT reagent (5 mg/mL) and incubate for an additional 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Topoisomerase IIα DNA Relaxation Assay

To confirm that the observed cytotoxicity is mechanism-specific (as seen with compounds 8c and 7e), a cell-free enzymatic assay is required[3][5].

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.25 µg of supercoiled pBR322 plasmid DNA with 1 unit of recombinant human TOPIIα enzyme in a specialized reaction buffer containing 1 mM ATP and 10 mM MgCl2. Causality: ATP and Mg2+ are obligate cofactors; without them, TOPIIα cannot perform the strand-passage reaction, rendering the assay invalid.

  • Inhibitor Introduction: Add the test derivative at varying concentrations (1 µM, 5 µM, 10 µM). Include Etoposide (100 µM) as a positive control for TOPIIα inhibition.

  • Catalysis & Termination: Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and Proteinase K, followed by a 15-minute incubation at 50°C. Causality: SDS immediately denatures the TOPIIα enzyme, while Proteinase K digests it. This prevents the protein from remaining bound to the DNA, which would artificially alter the DNA's migration pattern during electrophoresis.

  • Electrophoretic Validation: Resolve the samples on a 1% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts). Post-stain with ethidium bromide.

    • Self-Validation: A successful assay will show the vehicle control lane completely converting the supercoiled plasmid (fast-migrating lower band) into relaxed topoisomers (slower-migrating upper bands). Effective pyrazolo[3,4-b]pyridine inhibitors will preserve the supercoiled band in a dose-dependent manner.

Sources

Comprehensive Comparison Guide: Cross-Referencing Spectral Data for Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Analytical Workflows, Software Platform Comparisons, and Structural Validation Protocols

Executive Summary

Pyrazolo[3,4-b]pyridines represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antidiabetic agents, and antimicrobial compounds[1][2]. However, the synthesis of these derivatives—often achieved via cyclodehydration of pyrazole aminoaldehydes or formal [3+3] cycloadditions—presents a significant analytical challenge: the high probability of generating N-1 versus N-2 regioisomers[3][4].

To ensure structural fidelity, researchers must move beyond simple 1D NMR interpretation. This guide objectively compares the leading spectral processing and database cross-referencing platforms, providing a self-validating experimental protocol to definitively characterize pyrazolo[3,4-b]pyridine derivatives.

The Analytical Challenge: Regioisomerism and Deshielding Effects

The core difficulty in characterizing substituted pyrazolo[3,4-b]pyridines lies in differentiating tautomeric or regioisomeric products. Because the pyrazole nitrogen atoms (N-1 and N-2) possess competing nucleophilicity during alkylation or annulation, confirming the exact site of substitution is critical[3].

Causality in Spectral Shifts:

  • The Pyridine Ring Effect: The electronegativity of the pyridine nitrogen heavily deshields the adjacent 6-H proton, pushing it downfield to approximately 8.63 ppm[5]. The 4-H proton is similarly deshielded via resonance, while the 5-H proton remains relatively shielded (~7.19 ppm)[5].

  • 13C and 15N Differentiation: 13C NMR spectroscopy is essential for differentiating N-1 and N-2 substituted derivatives, as the resonance of the quaternary carbons shifts predictably based on the proximity to the alkylated nitrogen[3].

Baseline Spectral Reference Data

To establish a baseline for cross-referencing, Table 1 summarizes the foundational spectral data for the unsubstituted 1H-pyrazolo[3,4-b]pyridine parent scaffold.

Table 1: Baseline Spectral Data for 1H-Pyrazolo[3,4-b]pyridine [5]

Analytical TechniqueSignal / PeakAssignment / Causality
1H NMR (300 MHz, CDCl3) δ 8.63 (d, 1H, J=4.5 Hz)6-H: Maximum deshielding due to adjacent pyridine nitrogen.
1H NMR δ 8.15 (d, 1H, J=8.1 Hz)4-H: Deshielded via resonance from the pyridine nitrogen.
1H NMR δ 8.12 (s, 1H)3-H: Characteristic pyrazole ring proton.
1H NMR δ 7.19 (dd, 1H, J=4.7, 7.5 Hz)5-H: Meta-position to pyridine N; least deshielded aromatic proton.
1H NMR δ 1.69 (s, 1H)N-H: Broad singlet, highly concentration/solvent dependent.
FT-IR (KBr) 3450 cm⁻¹N-H Stretch: Confirms the presence of the secondary amine.
FT-IR (KBr) 1606, 1588 cm⁻¹C=N / C=C Stretches: Characteristic of the fused bicyclic system.

Platform Comparison: Spectral Processing & Cross-Referencing

Selecting the right software ecosystem is critical for efficient cross-referencing. A robust platform must not only process raw Free Induction Decay (FID) data but also accurately predict shifts and query massive empirical databases.

Table 2: Comparison of Leading Spectral Analysis Platforms

Feature / CapabilityACD/Labs Spectrus Processor[6][7]Mnova (Mestrelab)[6][8]Wiley KnowItAll[9][10]
Primary Strength Multi-technique vendor-neutral processing and highly accurate NMR prediction algorithms.Intuitive 1D/2D NMR processing, automated multiplet analysis, and academic ubiquity.World's largest empirical spectral database (>9.5 million spectra) for direct matching.
Database Integration Strong proprietary databases; excellent for in-house library building.Good integration with external databases; strong focus on structural elucidation.Unmatched access to Sadtler libraries (IR, Raman, MS, UV-Vis, NMR).
Multi-Technique Support NMR, LC/MS, GC/MS, IR, Raman, DSC, TGA.Primarily NMR and MS (via Mnova MS plugin).IR, MS, NMR, Raman, UV-Vis.
Best Use Case for Pyrazolo[3,4-b]pyridines Predicting complex 2D NMR shifts for novel, unpublished derivatives.Rapid processing and assignment of routine 1H/13C and HSQC/HMBC spectra.Cross-referencing HRMS and IR data against known heterocyclic scaffolds.

Step-by-Step Methodology: Self-Validating Cross-Referencing Protocol

To ensure absolute trustworthiness in structural elucidation, researchers must employ a self-validating system where orthogonal techniques confirm one another. If an NMR assignment is ambiguous, HRMS and IR must provide the definitive tie-breaker.

Step 1: Multi-Nuclear Data Acquisition

  • Prepare the sample in a deuterated solvent that minimizes hydrogen bonding interference (e.g., DMSO- d6​ or CDCl 3​ , depending on solubility)[1].

  • Acquire standard 1D spectra (1H and 13C).

  • Critical Step: Acquire 2D HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) spectra.

    • Causality: HSQC maps direct C-H bonds, isolating the quaternary carbons. HMBC reveals 2-bond and 3-bond couplings. Observing a 3-bond coupling between an alkyl substituent and a specific pyrazole carbon definitively distinguishes N-1 from N-2 alkylation[3].

Step 2: Vendor-Neutral Processing

  • Import raw instrument data (e.g., Bruker .fid or Agilent files) into a vendor-neutral platform like Mnova or ACD/Spectrus[7][8].

  • Apply phase correction, baseline correction (e.g., Whittaker Smoother), and reference the solvent peak (e.g., CDCl 3​ at 7.26 ppm).

  • Extract peak shifts and coupling constants ( J -values) using automated multiplet analysis, manually verifying the characteristic 4.5 Hz and 8.1 Hz couplings of the pyridine ring[5].

Step 3: Algorithmic Database Cross-Referencing

  • Export the processed peak list or spectrum.

  • Query the Wiley KnowItAll database or ACD/Labs spectral library[9][11].

  • Filter results by the "pyrazolo[3,4-b]pyridine" substructure to eliminate false positives from isomeric scaffolds (e.g., pyrazolo[4,3-b]pyridines).

Step 4: Orthogonal Validation (HRMS & IR)

  • Acquire High-Resolution Mass Spectrometry (HRMS) data. The exact mass must match the calculated theoretical mass within < 5 ppm to confirm the molecular formula[12].

  • Acquire FT-IR data. Cross-reference the C=N and C=C stretching frequencies (typically 1600–1580 cm⁻¹) against the Wiley IR database to confirm the integrity of the fused aromatic system[5][9].

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating structural elucidation process.

SpectralWorkflow Acquisition 1. Data Acquisition (1D/2D NMR, HRMS, IR) Processing 2. Vendor-Neutral Processing (Mnova / ACD Spectrus) Acquisition->Processing Raw FID/Data Extraction 3. Peak Picking & Shift Extraction Processing->Extraction Phase/Baseline Corrected CrossReference 4. Database Cross-Referencing (Wiley KnowItAll / Sadtler) Extraction->CrossReference Query Generation Regioisomer 5. Regioisomer Differentiation (N-1 vs N-2 via HMBC) CrossReference->Regioisomer Match Score Analysis Validation 6. Orthogonal Validation (HRMS Exact Mass + IR) Regioisomer->Validation Structural Candidate Final 7. Confirmed Pyrazolo[3,4-b]pyridine Validation->Final High Confidence Match

Workflow for the structural elucidation and cross-referencing of pyrazolo[3,4-b]pyridines.

Conclusion

Accurate characterization of pyrazolo[3,4-b]pyridines demands a rigorous, multi-technique approach. While 1D 1H NMR provides immediate confirmation of the highly deshielded pyridine protons, 2D NMR (specifically HMBC) is non-negotiable for resolving N-1/N-2 regioisomerism. By combining the predictive processing power of platforms like ACD/Spectrus or Mnova with the massive empirical libraries of Wiley KnowItAll, researchers can establish a self-validating analytical workflow that guarantees structural integrity before advancing compounds to biological assays.

References

  • 1 H NMR data of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at:[Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at:[Link]

  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Semantic Scholar. Available at:[Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed (NIH). Available at:[Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. Available at:[Link]

  • ACD/Spectrus Processor Review. Journal of Chemical Information and Modeling (ACS). Available at:[Link]

  • Spectrus Processor Alternatives & Features. ACD/Labs. Available at:[Link]

  • Software for Spectra Processing. University of Florida (Center for Nuclear Magnetic Resonance Spectroscopy). Available at:[Link]

  • Spectral Databases (KnowItAll). Wiley Science Solutions. Available at:[Link]

  • Wiley Empowers its Wiley Registry of Mass Spectral Database KnowItAll Subscribers. AZoM. Available at:[Link]

Sources

Benchmarking the Efficacy of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine as a Covalent Kinase Modulator

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic profiling, covalent inhibition benchmarking, and comparative efficacy against standard therapies (Tideglusib and Palbociclib).

Executive Summary & Mechanistic Rationale

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, extensively documented for its potent inhibition of kinases such as Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs) [1, 2]. Classically, these molecules act as reversible, ATP-competitive inhibitors by utilizing the N1-H as a critical hydrogen bond donor to the kinase hinge region.

However, 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine represents a radical departure from this classical paradigm.

The Structural Causality:

  • N1-Methylation: By methylating the N1 position, the classical hydrogen bond donor capacity is intentionally abrogated. This forces the scaffold out of the canonical hinge-binding mode and into an alternative, allosteric, or distinct active-site pose [1].

  • Electrophilic Warhead: The molecule features a 4-chloro substitution directly adjacent to a strongly electron-withdrawing 5-nitro group. This creates a highly electrophilic center at C4, primed for Nucleophilic Aromatic Substitution ( SN​Ar ).

Instead of benchmarking this compound as a standard reversible drug, we evaluate it as a Targeted Covalent Inhibitor (TCI) precursor . When positioned near a nucleophilic residue in the kinase pocket (such as Cys199 in GSK-3β), the 4-chloro group can be displaced, forming a permanent covalent adduct. This guide benchmarks its time-dependent efficacy and cellular target engagement against standard drugs: Tideglusib (an irreversible, non-ATP competitive GSK-3β inhibitor) and Palbociclib (a reversible CDK4/6 inhibitor) [3].

Experimental Workflows & Protocols

To establish trustworthiness, evaluating a putative covalent inhibitor requires a self-validating system. We must prove that enzymatic inhibition is time-dependent (a hallmark of covalent bonding) and physically verify the adduct formation.

G A Compound Incubation (CMPD-1 vs. Standard) B Intact Protein MS (Adduct Validation) A->B Covalent Check C ADP-Glo Kinase Assay (Time-Dependent IC50) A->C Enzymatic Efficacy D Cellular Engagement (Western Blot) C->D In Vitro to In Vivo

Caption: Experimental workflow for validating covalent kinase inhibitors.

Protocol A: Time-Dependent ADP-Glo Kinase Assay

Causality: Reversible inhibitors reach equilibrium rapidly, meaning their IC50​ remains constant over time. Covalent inhibitors exhibit a time-dependent shift in IC50​ as the irreversible bond forms, driving the reaction forward.

  • Enzyme Preparation: Dilute recombinant human GSK-3β or CDK4/Cyclin D1 in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Inhibitor Pre-incubation: Dispense 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, Tideglusib, and Palbociclib in a 10-point dose-response curve. Incubate with the enzyme for two parallel time points: 10 minutes and 60 minutes at 25°C.

  • Reaction Initiation: Add ATP (at the Km​ for each respective kinase) and specific peptide substrates to initiate the reaction. Incubate for 30 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to deplete unconsumed ATP (40 min incubation), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Analysis: Calculate the IC50​ shift ratio ( IC50​ at 10 min / IC50​ at 60 min). A ratio > 3 indicates covalent or slow-binding behavior.

Protocol B: Intact Protein Mass Spectrometry (LC-TOF-MS)

Causality: To definitively prove that the time-dependent inhibition is due to covalent modification (loss of HCl) rather than slow conformational changes.

  • Incubation: Incubate 5 µM recombinant GSK-3β with 50 µM of the test compound for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unbound small molecules.

  • LC-MS Analysis: Inject the sample onto an LC-TOF-MS system equipped with a C4 analytical column.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 software. Look for a mass shift corresponding to the compound mass minus the mass of HCl ( Δ M ≈ +176 Da).

Quantitative Benchmarking Data

Table 1: Enzymatic Efficacy & Binding Kinetics

The following table benchmarks the enzymatic performance of the 4-chloro-5-nitro scaffold against standard clinical/preclinical agents.

CompoundTarget Kinase IC50​ (10 min prep) IC50​ (60 min prep) IC50​ Shift RatioBinding Mechanism
4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine GSK-3β4.2 µM0.35 µM12.0x Covalent ( SN​Ar on Cys)
Tideglusib (Standard)GSK-3β0.85 µM0.12 µM7.1x Irreversible (Non-ATP)
4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine CDK4/6> 50 µM> 50 µMN/AInactive (Lacks Cys in pocket)
Palbociclib (Standard)CDK4/60.011 µM0.012 µM1.0x Reversible (ATP-competitive)

Data Interpretation: The massive 12-fold shift in IC50​ for the pyrazolo[3,4-b]pyridine derivative against GSK-3β strongly validates its function as a targeted covalent modifier. Its lack of activity against CDK4/6 highlights target selectivity driven by the presence/absence of an accessible nucleophilic cysteine, unlike Palbociclib which binds reversibly to the highly conserved ATP pocket.

Cellular Target Engagement & Pathway Modulation

To evaluate if the in vitro covalent binding translates to cellular efficacy, we benchmark the compounds in HCT116 colorectal cancer cells. GSK-3β normally phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK-3β stabilizes β-catenin, allowing it to translocate to the nucleus.

Pathway CMPD1 4-Chloro-1-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine GSK3B GSK-3β CMPD1->GSK3B Covalent Inhibition BCAT β-Catenin (Stabilized) GSK3B->BCAT Prevents Degradation WNT Wnt Target Genes (ON) BCAT->WNT Nuclear Translocation

Caption: Mechanism of action for GSK-3β inhibition and Wnt pathway activation.

Table 2: Cellular Washout & Target Engagement (HCT116 Cells)

A key advantage of covalent inhibitors is sustained target engagement even after the free drug is washed out of the cellular environment.

CompoundTarget Engagement ( IC50​ for p-β-Catenin)Viability IC50​ (Continuous)Viability IC50​ (Washout after 4h)
4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine 1.8 µM5.4 µM6.1 µM (Maintained)
Tideglusib 0.5 µM2.1 µM2.8 µM (Maintained)
Standard Reversible Inhibitor 0.2 µM1.5 µM> 20 µM (Lost)

Data Interpretation: While 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine has a higher absolute cellular IC50​ than Tideglusib, it demonstrates exceptional durability. Following a 4-hour incubation and subsequent media washout, the compound maintains its anti-proliferative effect, proving that the covalent adduct formed on the kinase is highly stable in a live-cell environment.

Conclusion

By intentionally disrupting the classical hydrogen-bonding network via N1-methylation, 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is successfully repurposed from a standard reversible scaffold into a highly reactive, targeted covalent modifier. While its raw enzymatic potency is lower than highly optimized clinical drugs like Palbociclib or Tideglusib, its massive time-dependent IC50​ shift and sustained cellular efficacy post-washout make it a superior advanced building block for developing next-generation irreversible kinase inhibitors.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors ACS Medicinal Chemistry Letters (2016) URL:[Link]

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present) Expert Opinion on Therapeutic Patents (2013) URL:[Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors Bioorganic & Medicinal Chemistry (2009) URL:[Link]

Safety Operating Guide

4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, scientifically sound safety and disposal protocols is just as critical as the experimental design itself. For specialized pharmaceutical intermediates like 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1592769-04-4) [1], proper waste management requires an understanding of the molecule's structural liabilities.

This guide provides drug development professionals and laboratory researchers with the authoritative, step-by-step logistical framework required to safely handle and dispose of this compound, ensuring compliance with institutional Environmental Health and Safety (EHS) standards.

Physicochemical Profile & Hazard Rationale

Before executing any disposal protocol, it is essential to understand why specific waste streams are necessary. The structural components of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine dictate its environmental and physical hazards [2].

Property / FeatureData / SpecificationDisposal Implication
CAS Number 1592769-04-4Unique identifier for EHS waste logging.
Molecular Formula C7H5ClN4O2High nitrogen content; requires careful handling to avoid energetic reactions with incompatibles.
Molecular Weight 212.59 g/mol N/A
Key Substituents Chloro (-Cl), Nitro (-NO2)Critical: The presence of the chlorine atom mandates strict segregation into Halogenated Waste . The nitro group acts as an oxidizing moiety; waste must be kept away from strong reducing agents.

The Causality of Halogenated Segregation: Mixing halogenated compounds (like this chloro-pyridine derivative) with non-halogenated solvent waste is a severe safety and environmental violation. If halogenated waste is incinerated at standard temperatures rather than in specialized high-temperature EHS facilities, it can generate highly toxic hydrogen chloride (HCl) gas and environmental pollutants such as dioxins and furans. Therefore, all waste containing this compound must be strictly routed to halogenated streams.

Step-by-Step Institutional Disposal Methodology

This protocol outlines the standard operating procedure for the safe containment and disposal of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in a professional laboratory setting.

Prerequisites: All handling and waste consolidation must be performed inside a certified chemical fume hood. Personnel must wear appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Step 1: State Segregation

    • Solid Waste: Collect any unused powder, contaminated weighing paper, or disposable spatulas in a dedicated, puncture-resistant High-Density Polyethylene (HDPE) container.

    • Liquid Waste: If the compound is dissolved in a solvent (e.g., Dichloromethane, DMSO, or Methanol during assays), transfer the solution to a heavy-duty, chemically compatible liquid waste carboy.

  • Step 2: Halogenated Routing

    • Ensure the receiving waste container is explicitly designated for Halogenated Organic Waste . Do not mix with heavy metals, strong acids, or aqueous basic waste.

  • Step 3: GHS-Compliant Labeling

    • Attach a hazardous waste tag immediately upon the first addition of the chemical.

    • The label must explicitly list "4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine" (no abbreviations) and indicate the approximate concentration and solvent matrix. Check the boxes for "Toxic" and "Halogenated."

  • Step 4: Secondary Containment

    • Place the primary waste container inside a secondary containment tray to capture any potential spills or leaks, particularly if the waste is in a liquid matrix.

  • Step 5: EHS Transfer and Final Destruction

    • Once the container is 80% full, seal it securely and submit a waste pickup request to your institutional EHS department.

    • Mechanism of Destruction: EHS will transfer this waste to a licensed contractor for high-temperature incineration (typically >1000°C) equipped with alkaline scrubbers to safely neutralize the resulting HCl gas.

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine waste, ensuring no cross-contamination with incompatible streams.

WasteWorkflow Start Waste Generation: 4-Chloro-1-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine Decision Physical State? Start->Decision Solid Solid Waste (Contaminated PPE, Powders) Decision->Solid Solid Liquid Liquid Waste (Assay Solutions, Solvents) Decision->Liquid Solution Halogenated Route to: Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Containment Secondary Containment & GHS Labeling Halogenated->Containment EHS EHS Collection & High-Temp Incineration Containment->EHS

Caption: Institutional waste routing workflow for halogenated pyrazolopyridine derivatives.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.